Alazopeptin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20N6O5 |
|---|---|
Molecular Weight |
364.36 g/mol |
IUPAC Name |
6-diazo-2-[[6-diazo-5-oxo-2-(prop-2-enylamino)hexanoyl]amino]-5-oxohexanoic acid |
InChI |
InChI=1S/C15H20N6O5/c1-2-7-18-12(5-3-10(22)8-19-16)14(24)21-13(15(25)26)6-4-11(23)9-20-17/h2,8-9,12-13,18H,1,3-7H2,(H,21,24)(H,25,26) |
InChI Key |
LYUGICBKRYXVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O |
Synonyms |
alazopeptin allyl-(6-diazo-5-oxo)-Nle-(6-diazo-5-oxo)-Nle allyl-(6-diazo-5-oxo)-norleucyl-(6-diazo-5-oxo)-norleucine |
Origin of Product |
United States |
Foundational & Exploratory
Alazopeptin Tripeptide: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alazopeptin is a naturally occurring tripeptide with notable antitumor and anti-trypanosomal activity.[1] First isolated from Streptomyces griseoplanus, this compound has been a subject of interest due to its unique chemical structure and biological properties. This technical guide provides a detailed examination of the chemical structure of this compound, its physicochemical properties, and its mechanism of action.
Chemical Structure and Properties
This compound is a tripeptide composed of one L-alanine residue and two molecules of 6-diazo-5-oxo-L-norleucine (DON), a non-proteinogenic amino acid.[2][3] The IUPAC name for this compound is (2S)-6-diazo-2-[[(2S)-6-diazo-5-oxo-2-(prop-2-enylamino)hexanoyl]amino]-5-oxohexanoic acid.[4]
The structural elucidation of this compound was a significant undertaking in natural product chemistry. Initial characterization involved classical methods such as chemical degradation and paper chromatography.[5] These early studies successfully identified the constituent amino acids and their arrangement. Modern spectroscopic techniques have since confirmed this structure.
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H20N6O5 | |
| Molecular Weight | 364.36 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water and polar organic solvents | |
| Stereochemistry | The chiral centers are in the L-configuration |
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: Chemical structure of the this compound tripeptide.
Experimental Protocols for Structural Elucidation
1. Acid Hydrolysis and Amino Acid Analysis:
-
Objective: To break the peptide bonds and identify the constituent amino acids.
-
General Protocol:
-
A sample of this compound is hydrolyzed by heating in a strong acid (e.g., 6N HCl) at approximately 110°C for 24 hours in a sealed, evacuated tube.
-
The resulting mixture of amino acids is neutralized and then analyzed.
-
Paper Chromatography: The hydrolysate is spotted onto chromatography paper and developed with a suitable solvent system. The positions of the separated amino acids are visualized by spraying with a reagent such as ninhydrin. The Rf values are compared with those of known amino acid standards to identify the components. In the case of this compound, this would have revealed the presence of alanine and a novel, ninhydrin-positive compound, which was later identified as 6-diazo-5-oxo-L-norleucine.
-
2. Partial Hydrolysis and Sequential Analysis:
-
Objective: To determine the sequence of the amino acids in the tripeptide.
-
General Protocol:
-
This compound is subjected to milder hydrolysis conditions (e.g., dilute acid or enzymatic digestion) to generate smaller peptide fragments (dipeptides).
-
These fragments are separated using techniques like paper chromatography or electrophoresis.
-
The amino acid composition of each fragment is determined by complete hydrolysis as described above.
-
By identifying the overlapping peptide fragments, the original sequence of the tripeptide can be deduced.
-
3. Spectroscopic Analysis (Modern Confirmation):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy would be used to identify the types of protons and carbons present in the molecule, confirming the presence of the alanine and DON residues.
-
2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between atoms, confirming the peptide bonds and the structure of the amino acid side chains.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound.
-
Tandem mass spectrometry (MS/MS) would involve fragmenting the molecule and analyzing the masses of the fragments. This fragmentation pattern provides information about the amino acid sequence.
-
Biological Activity and Mechanism of Action
This compound exhibits its biological activity primarily through the action of its 6-diazo-5-oxo-L-norleucine (DON) moieties. DON is an antagonist of the amino acid L-glutamine. Many biosynthetic pathways rely on L-glutamine as a nitrogen donor. By mimicking L-glutamine, DON can bind to the active sites of glutamine-utilizing enzymes and inactivate them.
The primary mechanism of this compound's antitumor activity is the inhibition of DNA synthesis . This occurs because the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA, requires glutamine at several steps. By inhibiting the enzymes involved in nucleotide biosynthesis, this compound deprives cancer cells of the necessary components for DNA replication, leading to cell cycle arrest and apoptosis.
Caption: this compound's mechanism of action via inhibition of nucleotide biosynthesis.
Conclusion
This compound is a fascinating tripeptide with a unique chemical structure that underpins its significant biological activities. Its composition of L-alanine and two residues of the glutamine antagonist 6-diazo-5-oxo-L-norleucine allows it to effectively inhibit DNA synthesis, making it a compound of interest in the development of novel anticancer therapeutics. Further research into its specific interactions with cellular pathways and potential for synthetic modification could lead to the development of more potent and selective drug candidates.
References
- 1. This compound; production, isolation, and chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete biosynthetic pathway of this compound, a tripeptide consisting of two molecules of 6-diazo-5-oxo-L-norleucine and one molecule of alanine | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]
- 4. Unii-H2QL5CU7EQ | C15H20N6O5 | CID 92215576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure of the antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Alazopeptin: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alazopeptin is a naturally occurring tripeptide with notable antitumor and trypanocidal activities.[1] Isolated from Streptomyces griseoplanus, this compound has garnered interest in the scientific community for its potential as a chemotherapeutic agent.[2] Structurally, this compound is comprised of two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine. Its biological activity is primarily attributed to its function as a glutamine antagonist, effectively inhibiting key metabolic pathways essential for cell proliferation. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its mechanism of action.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C15H20N6O5 | [3][4][5] |
| Molecular Weight | 364.36 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO and water. | |
| CAS Number | 1397-84-8 |
Note: Specific quantitative data for melting point has not been consistently reported in publicly available literature. However, based on its peptide nature and crystalline form, a decomposition temperature rather than a sharp melting point is expected.
Spectral Data
Detailed spectral analysis is essential for the structural elucidation and confirmation of this compound. While specific, high-resolution spectra are proprietary, this section outlines the expected spectral characteristics based on its molecular structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons of the alanine and two 6-diazo-5-oxo-L-norleucine residues are expected. Key signals would include those for the α-protons, β-protons, and γ-protons of the amino acid residues, as well as the characteristic signals for the diazo group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the peptide bonds and the carboxylic acid, the α-carbons, and the side-chain carbons of the amino acid residues would be prominent. The carbons of the diazo group would also exhibit a characteristic chemical shift. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amide groups, C=O stretching of the amide and carboxylic acid groups, and the characteristic stretching vibration of the diazo group (N≡N) are expected. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve cleavage of the peptide bonds, providing sequence information. |
Experimental Protocols
Determination of Melting Point (General Procedure for Peptides)
The melting point of a crystalline peptide like this compound can be determined using a standard melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is placed in a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Due to its nature, this compound may decompose upon heating, which should be noted.
Determination of Solubility (General Procedure for Peptides)
Assessing the solubility of this compound is critical for its use in biological assays and for formulation development.
Methodology:
-
A small, accurately weighed amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, buffers).
-
The mixture is vortexed or sonicated to facilitate dissolution.
-
Visual inspection is used to determine if the peptide has completely dissolved.
-
If the peptide does not dissolve, incremental additions of the solvent are made until complete dissolution is achieved, or the solubility limit is reached. For ionizable peptides, adjusting the pH of the solution can significantly enhance solubility.
Mechanism of Action and Biological Pathways
This compound's biological activity stems from its role as a glutamine antagonist. Glutamine is a crucial amino acid for rapidly proliferating cells, including cancer cells and trypanosomes, as it is a key nitrogen donor for the biosynthesis of purines, pyrimidines, and other essential molecules.
Inhibition of Purine Biosynthesis
The de novo purine biosynthesis pathway is a critical process for the production of nucleotides necessary for DNA and RNA synthesis. This compound, by mimicking glutamine, inhibits several key enzymes in this pathway that utilize glutamine as a substrate. A primary target is amidophosphoribosyltransferase (ATase), which catalyzes the first committed step in purine biosynthesis.
Caption: Inhibition of de novo purine biosynthesis by this compound.
Effect on Trypanosoma
Trypanosomes, the causative agents of trypanosomiasis, are incapable of de novo purine synthesis and are therefore entirely dependent on salvaging purines from their host. This compound's ability to interfere with purine metabolism, even in salvage pathways that may indirectly rely on glutamine-dependent processes, makes it a potential therapeutic agent against these parasites.
Caption: Postulated disruption of the Trypanosoma purine salvage pathway.
Conclusion
This compound presents a compelling profile as a bioactive peptide with significant potential in oncology and anti-parasitic drug development. Its well-defined chemical structure and its targeted mechanism of action as a glutamine antagonist provide a solid foundation for further investigation. This technical guide consolidates the available information on its physical and chemical properties and biological activities to aid researchers in their ongoing and future studies of this promising molecule. Further research is warranted to fully elucidate its spectral characteristics and to explore its therapeutic applications in greater detail.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound; production, isolation, and chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GMP synthase is essential for viability and infectivity of Trypanosoma brucei despite a redundant purine salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Diazo-5-oxo-L-norleucine (DON)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist with potent antitumor activity. Originally isolated from Streptomyces, DON has been the subject of extensive research for its ability to broadly inhibit enzymes dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of DON, including its mechanism of action, effects on key signaling pathways, and a summary of its pharmacological properties. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in the evaluation and utilization of this compound.
Introduction
Glutamine is the most abundant amino acid in the bloodstream and plays a central role in cellular metabolism, serving as a key nitrogen and carbon donor for the synthesis of nucleotides, amino acids, and other essential macromolecules. Many cancer cells exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," making the enzymes of glutamine metabolism attractive targets for cancer therapy.[1][2][3]
6-Diazo-5-oxo-L-norleucine (DON) is a structural analog of L-glutamine and acts as a broad-spectrum inhibitor of glutamine-utilizing enzymes.[4][5] Its potent anticancer effects have been demonstrated in numerous preclinical and clinical studies. However, its clinical development has been hampered by dose-limiting gastrointestinal toxicities, a consequence of inhibiting glutamine metabolism in healthy, rapidly dividing cells of the gut. Current research focuses on prodrug strategies to enhance tumor-specific delivery and improve the therapeutic index of DON.
Mechanism of Action
DON's primary mechanism of action is the irreversible inhibition of a wide range of glutamine-dependent enzymes. It acts as a mechanism-based inactivator, first binding competitively to the glutamine-binding site of the enzyme. Subsequently, the diazo group is protonated, leading to the formation of a reactive electrophile that covalently alkylates a nucleophilic residue in the active site, resulting in irreversible enzyme inhibition.
The broad inhibitory profile of DON disrupts several critical metabolic pathways essential for cancer cell growth and proliferation:
-
Purine and Pyrimidine Synthesis: DON inhibits key enzymes in the de novo synthesis of purines and pyrimidines, including amidophosphoribosyltransferase, GMP synthetase, and CTP synthetase. This blockade of nucleotide synthesis directly impedes DNA and RNA replication.
-
Glutaminolysis: By inhibiting glutaminase, DON prevents the conversion of glutamine to glutamate, a key entry point for glutamine carbon into the tricarboxylic acid (TCA) cycle for energy production and biosynthesis.
-
Hexosamine Biosynthesis: DON can inhibit the synthesis of glucosamine-6-phosphate, a precursor for the glycosylation of proteins and lipids.
-
Amino Acid Synthesis: The synthesis of other non-essential amino acids that rely on glutamine as a nitrogen donor is also inhibited by DON.
Key Signaling Pathways Affected by DON
The metabolic disruption caused by DON has significant downstream effects on major signaling pathways that regulate cell growth, proliferation, and survival.
c-Myc Signaling Pathway
The oncoprotein c-Myc is a key driver of "glutamine addiction" in cancer cells. c-Myc upregulates the expression of genes involved in glutamine uptake and metabolism, including glutaminase (GLS) and the glutamine transporter ASCT2. By creating a cellular state highly dependent on glutamine, c-Myc overexpression renders cancer cells particularly sensitive to the inhibitory effects of DON. DON's ability to block glutamine metabolism effectively creates a synthetic lethal interaction in c-Myc-driven tumors.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism. mTORC1, in particular, is activated by nutrient availability, including amino acids like glutamine. Studies have shown that DON can inhibit the phosphorylation of mTOR and its downstream effector P70S6K. By depleting intracellular glutamine pools and disrupting metabolic homeostasis, DON can lead to the inactivation of mTORC1 signaling, thereby inhibiting protein synthesis and cell growth.
Quantitative Data
Enzyme Inhibition
| Enzyme | Metabolic Pathway | Inhibition Constant (Ki) | Reference |
| Glutaminase (Kidney-type) | Glutaminolysis | 6 µM | |
| CTP Synthetase | Pyrimidine Synthesis | Inhibitor | |
| GMP Synthetase | Purine Synthesis | Inhibitor | |
| Amidophosphoribosyltransferase | Purine Synthesis | Inhibitor |
In Vitro Cellular Activity
The cytotoxic and antiproliferative effects of DON have been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |
| P493B Lymphoma | B-cell Lymphoma | Cell Viability | EC50 | 10.0 ± 0.11 µM | |
| Rat Dermal Fibroblasts | Normal Fibroblast | Cell Proliferation (CyQUANT) | IC50 | 232.5 µM | |
| Mouse Embryonic Fibroblasts | Normal Fibroblast | Cell Proliferation (CyQUANT) | IC50 | > 1000 µM |
Preclinical Pharmacokinetics
Pharmacokinetic studies of DON and its prodrugs have been conducted in various animal models.
| Species | Compound | Dose & Route | Cmax (nmol/mL) | Tmax (h) | AUC (nmol·h/mL) | t1/2 (h) | Reference |
| Mouse | DON | 1.6 mg/kg i.v. | - | - | 8 | 1.2 | |
| Mouse | DON Prodrug 6 | Systemic Administration | - | - | 5.1 (tumor, nmol·h/g) | - | |
| Monkey | DON | 1.6 mg/kg i.v. infusion | - | - | - | - |
Experimental Protocols
Chemical Synthesis of DON
The chemical synthesis of 6-diazo-5-oxo-L-norleucine has been reported, providing an alternative to its original isolation from Streptomyces. A detailed, step-by-step protocol for chemical synthesis is extensive and requires specialized knowledge of organic chemistry. For researchers interested in the synthesis of DON, it is recommended to consult the primary literature for a complete methodology. The general synthetic strategies often involve the use of protected glutamic acid derivatives and diazotization reagents.
In Vitro Cell Proliferation Assay
This protocol describes a general method for assessing the antiproliferative effects of DON on cancer cells using a tetrazolium-based (MTS) or a DNA-based (CyQUANT) assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting glutamine metabolism enhances tumor-specific immunity by modulating suppressive myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 5. Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Alazopeptin: A Technical Overview of its Molecular Characteristics and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Core Data Summary
Alazopeptin, a metabolite isolated from Streptacidiphilus griseoplanus, is a compound that has garnered research interest due to its notable antitumor and trypanocidal activities. This document provides a concise technical summary of its fundamental molecular properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₀N₆O₅ | [1] |
| Molecular Weight | 364.36 g/mol | |
| Exact Mass | 364.1495 u | |
| Percent Composition | C: 49.45%, H: 5.53%, N: 23.07%, O: 21.95% |
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex enzymatic process. The pathway begins with L-lysine and culminates in the formation of the tripeptide. A critical component of this pathway is the synthesis of two molecules of 6-diazo-5-oxo-L-norleucine (DON), a known glutamine antagonist, which are then incorporated with an alanine residue. The complete biosynthetic pathway was elucidated through gene inactivation and in vitro analysis of the recombinant enzymes involved.
Caption: Biosynthetic pathway of this compound from L-lysine.
Mechanism of Action and Biological Activity
This compound's biological activities are primarily attributed to its nature as a glutamine antagonist. The two 6-diazo-5-oxo-L-norleucine (DON) moieties structurally mimic glutamine, allowing the molecule to interfere with various metabolic pathways that are dependent on this amino acid.
Antitumor Activity
The antitumor effect of this compound is linked to its ability to inhibit purine biosynthesis. By acting as a competitive inhibitor of glutamine-utilizing enzymes, this compound can disrupt the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells. This disruption of nucleic acid synthesis ultimately leads to the inhibition of tumor growth.
Caption: Proposed mechanism of this compound's antitumor activity.
Trypanocidal Activity
The precise signaling pathways involved in this compound's trypanocidal activity are not as well-defined. However, it is hypothesized that, similar to its antitumor mechanism, the compound's ability to interfere with essential metabolic processes in trypanosomes, which are also reliant on purine salvage and synthesis, contributes to its efficacy. Further research is required to elucidate the specific molecular targets and downstream effects in these parasites.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on studies of similar antitumor and antiparasitic agents, the following general methodologies can be adapted for in vitro and in vivo evaluation.
In Vitro Antitumor Assay (General Protocol)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, various leukemia cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.
-
Cell Viability Assay (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound for a specified period (e.g., 48-72 hours).
-
MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured to determine the percentage of cell viability relative to an untreated control. The IC₅₀ value is then calculated.
-
In Vivo Trypanocidal Activity Assay (General Murine Model)
-
Animal Model: Mice (e.g., ICR strain) are used for the study.
-
Infection: Mice are infected intraperitoneally with a suspension of trypanosomes (e.g., Trypanosoma brucei brucei).
-
Treatment: A day post-infection, this compound, dissolved in a suitable vehicle, is administered to the treatment group of mice (e.g., via intraperitoneal injection) at various dosages for a defined number of consecutive days. A control group receives the vehicle only.
-
Monitoring: The level of parasitemia in the blood is monitored daily by microscopic examination of tail blood. The survival of the mice in each group is also recorded.
-
Endpoint: The efficacy of this compound is determined by the reduction in parasitemia and the increase in the mean survival time of the treated mice compared to the control group.
References
An In-depth Technical Guide to Alazopeptin Production by Kitasatospora azatica
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alazopeptin, a tripeptide with notable antitumor and antimicrobial properties, is a secondary metabolite produced by the actinobacterium Kitasatospora azatica. This document provides a comprehensive technical overview of this compound, focusing on its biosynthesis, the characteristics of the producing organism, and relevant experimental methodologies. Due to the limited availability of specific quantitative data and detailed protocols in publicly accessible literature, this guide synthesizes established knowledge on the biosynthetic pathway with general methodologies for actinomycete fermentation, secondary metabolite extraction, and analytical quantification. This guide is intended to serve as a foundational resource for researchers initiating or advancing studies on this compound and its production.
Introduction to this compound and Kitasatospora azatica
This compound is a peptide-based natural product with a unique structure containing two residues of 6-diazo-5-oxo-L-norleucine (DON), a known glutamine antagonist. This structural feature is central to its bioactivity, which includes antitumor and antimicrobial effects. The primary producing organism is Kitasatospora azatica, an actinomycete originally classified as Streptomyces azaticus and also referred to as Streptomyces candidus var. azaticus in some literature. Kitasatospora species are known for their rich secondary metabolism, making them a valuable source for novel therapeutic agents[1].
Kitasatospora azatica is a Gram-positive, aerobic, filamentous bacterium typically isolated from soil. Optimal growth conditions generally involve a temperature of around 28°C on various standard media used for actinomycetes.
Biosynthesis of this compound
The biosynthetic pathway of this compound in Kitasatospora azatica has been elucidated through genetic and biochemical studies. The pathway involves a series of enzymatic reactions encoded by a dedicated gene cluster. The key steps are outlined below.
This compound Biosynthetic Pathway
The biosynthesis of this compound begins with the amino acid L-lysine and proceeds through the formation of the non-proteinogenic amino acid 6-diazo-5-oxo-L-norleucine (DON), which is then incorporated into the final tripeptide structure. The proposed pathway involves the following key enzymatic steps:
-
Hydroxylation of L-lysine: The pathway is initiated by the hydroxylation of L-lysine.
-
Oxidation: The hydroxylated intermediate undergoes oxidation.
-
Diazotization: A crucial step involving the formation of the diazo group.
-
Peptide Assembly: The final assembly of the tripeptide Ala-DON-DON.
The biosynthetic gene cluster for this compound has been identified in Kitasatospora azatica and other producing organisms, providing insights into the enzymes responsible for each step.
Caption: Proposed biosynthetic pathway of this compound.
Regulation of Secondary Metabolism in Kitasatospora
The production of secondary metabolites like this compound in Kitasatospora is tightly regulated. While specific signaling pathways for this compound are not fully detailed in the literature, the regulation of secondary metabolism in this genus is known to be complex, involving a variety of regulatory genes. Genomic studies have revealed that Kitasatospora genomes contain numerous biosynthetic gene clusters (BGCs) for secondary metabolites[2][3][4]. The expression of these BGCs is often controlled by pathway-specific regulatory genes as well as global regulators that respond to nutritional and environmental signals.
Comparative genomics with the closely related genus Streptomyces suggests both conserved and distinct regulatory mechanisms[2]. Further research is needed to delineate the specific regulatory network governing this compound production in Kitasatospora azatica.
Caption: General overview of secondary metabolite regulation.
Experimental Protocols
Fermentation of Kitasatospora azatica
Objective: To cultivate Kitasatospora azatica for the production of this compound.
Materials:
-
Kitasatospora azatica strain (e.g., ATCC 29755)
-
Seed culture medium (e.g., Tryptic Soy Broth or ISP2 medium)
-
Production medium (e.g., a complex medium rich in starch, glucose, and yeast extract)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a loopful of K. azatica spores or mycelia from a slant into a flask containing seed culture medium.
-
Incubate at 28°C with shaking at 200 rpm for 2-3 days until good growth is observed.
-
-
Production Culture:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate at 28°C with shaking at 200 rpm for 5-7 days.
-
Monitor growth (e.g., by measuring packed cell volume or dry cell weight) and pH.
-
Caption: General workflow for K. azatica fermentation.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Solvents (e.g., ethyl acetate, butanol)
-
Adsorbent resin (e.g., Amberlite XAD series)
-
Silica gel for column chromatography
-
HPLC system for final purification
Procedure:
-
Separation of Biomass: Centrifuge the fermentation broth to separate the mycelia from the supernatant. This compound is expected to be in the supernatant.
-
Solvent Extraction or Resin Adsorption:
-
Solvent Extraction: Extract the supernatant with an appropriate organic solvent like ethyl acetate or butanol at a suitable pH.
-
Resin Adsorption: Pass the supernatant through a column packed with an adsorbent resin. Elute the bound compounds with a solvent gradient (e.g., methanol in water).
-
-
Chromatographic Purification:
-
Concentrate the crude extract and subject it to column chromatography on silica gel.
-
Further purify the active fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
Quantitative Analysis of this compound by HPLC
Objective: To quantify the concentration of this compound in fermentation samples.
Materials:
-
This compound standard (if available)
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)
-
Fermentation broth samples
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to remove cells.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Elute with a suitable gradient of mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA).
-
Detect this compound using a UV detector at an appropriate wavelength (to be determined by UV scan of a purified sample).
-
-
Quantification:
-
Generate a standard curve using known concentrations of a purified this compound standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Note: In the absence of a commercial this compound standard, a relative quantification can be performed by comparing peak areas across different fermentation conditions.
Data Presentation
Due to the scarcity of published quantitative data on this compound production from Kitasatospora azatica, the following tables are presented as templates for data organization.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Condition | This compound Titer (µg/mL) |
| Medium Composition | ||
| Medium A | [Specify components] | Data not available |
| Medium B | [Specify components] | Data not available |
| Temperature (°C) | ||
| 25 | Data not available | |
| 28 | Data not available | |
| 30 | Data not available | |
| pH | ||
| 6.5 | Data not available | |
| 7.0 | Data not available | |
| 7.5 | Data not available |
Table 2: Purification Summary for this compound
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | Data not available | Data not available | Data not available | 100 | 1 |
| Solvent Extraction | Data not available | Data not available | Data not available | Data not available | Data not available |
| Resin Adsorption | Data not available | Data not available | Data not available | Data not available | Data not available |
| Silica Gel Chromatography | Data not available | Data not available | Data not available | Data not available | Data not available |
| Preparative HPLC | Data not available | Data not available | Data not available | Data not available | Data not available |
Conclusion and Future Directions
Kitasatospora azatica is a known producer of the bioactive compound this compound. While the biosynthetic pathway has been largely elucidated, there is a clear need for more research to optimize the production and facilitate the development of this promising therapeutic agent. Future work should focus on:
-
Strain Improvement: Genetic engineering of K. azatica to overexpress the this compound biosynthetic gene cluster or to knockout competing pathways.
-
Fermentation Optimization: Systematic optimization of fermentation media and process parameters to enhance this compound titers.
-
Development of Analytical Methods: Establishment of robust and validated analytical methods for the rapid and accurate quantification of this compound.
-
Elucidation of Regulatory Networks: Detailed investigation of the signaling pathways that control this compound biosynthesis to identify targets for rational strain engineering.
This guide provides a starting point for researchers in the field. The provided protocols and frameworks should be adapted and optimized to achieve efficient and scalable production of this compound.
References
- 1. The Secondary Metabolites from Genus Kitasatospora: A Promising Source for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Genomic Insights Into the Taxonomic Classification, Diversity, and Secondary Metabolic Potentials of Kitasatospora, a Genus Closely Related to Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Adaptation to Endophytic Lifestyle Through Genome Reduction by Kitasatospora sp. SUK42 [frontiersin.org]
Unveiling Nature's Diazo Factories: A Technical Guide to the Biological Sources of Diazo-Containing Natural Products
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating world of diazo-containing natural products, potent molecules with significant therapeutic potential. Sourced primarily from diverse microbial communities, these compounds possess unique chemical structures and biological activities. This guide provides a comprehensive overview of their biological origins, biosynthetic pathways, and the experimental methodologies used for their study, with a focus on quantitative data and detailed protocols to aid researchers in this dynamic field.
Biological Sources of Diazo-Containing Natural Products
Diazo-containing natural products are predominantly synthesized by bacteria, particularly those belonging to the phylum Actinobacteria, which are abundant in both terrestrial and marine environments. Certain fungi have also been identified as producers of related azo and azoxy compounds.
1.1. Bacterial Sources:
The majority of known diazo-containing natural products are isolated from soil and marine-derived bacteria. The genus Streptomyces is a particularly rich source, responsible for producing a wide array of bioactive secondary metabolites, including several diazo compounds. Marine actinomycetes, such as those from the genus Salinispora, have also emerged as significant producers of novel diazo-containing molecules.
1.2. Fungal Sources:
While diazo compounds are less common from fungal sources, various fungi are known to produce related compounds containing N-N bonds, such as azo and azoxy functional groups. These compounds often exhibit interesting biological activities, including antimicrobial and antitumor properties.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of prominent diazo-containing natural products, including their production yields and bioactivity.
Table 1: Production Yields of Selected Diazo-Containing Natural Products
| Natural Product | Producing Organism | Production Method | Titer/Yield | Reference |
| Lomaiviticin A | Salinispora tropica | Fermentation | ~0.5–1 mg/L | [1] |
| Lomaiviticin C | Salinispora tropica | Fermentation | ~60 mg/L | [1] |
| Cremeomycin | Streptomyces cremeus | Fermentation & Heterologous Expression | Not specified | [2] |
| Azaserine | Streptomyces fragilis | Heterologous expression in S. coelicolor | Not specified | [3] |
Table 2: Bioactivity of Selected Diazo-Containing Natural Products
| Natural Product | Bioactivity Type | Assay | Cell Line/Organism | IC50 / MIC | Reference |
| Lomaiviticin A | Cytotoxicity | Not specified | LNCaP, K562, HCT-116, HeLa | 2 nM, 11 nM, 2 nM, 7 nM | [4] |
| Kinamycin F | Cytotoxicity | MTS Assay | K562 leukemia cells | 0.33 µM | |
| Azaserine | Cytotoxicity | Not specified | Raji cells | Not specified | |
| SF2415A3 | Antibacterial | Not specified | Gram-positive bacteria | Not specified | |
| Kinamycin C | Antibacterial | Not specified | Gram-positive bacteria | Not specified | |
| Kinamycin A | Antibacterial | Not specified | Gram-positive bacteria | Not specified | |
| Kinamycin D | Antibacterial | Not specified | Gram-positive bacteria | Not specified | |
| Kinamycin B | Antibacterial | Not specified | Gram-positive bacteria | Not specified |
Biosynthetic Pathways
The formation of the diazo group in natural products is a fascinating enzymatic process. A key discovery in this area is the identification of the ATP-dependent enzyme CreM, which is involved in the biosynthesis of cremeomycin. This enzyme catalyzes a late-stage N-N bond formation using nitrite. The general biosynthetic logic involves the enzymatic conversion of an amino group to a diazo group.
Below are Graphviz diagrams illustrating a generalized biosynthetic pathway for diazo group formation and a workflow for the heterologous expression of a biosynthetic gene cluster.
Caption: Generalized biosynthetic pathway for diazo group formation.
Caption: Workflow for heterologous expression of a diazo biosynthetic gene cluster.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of diazo-containing natural products.
4.1. Fermentation and Isolation
Example: Fermentation of Streptomyces cremeus for Cremeomycin Production
-
Strain and Culture Conditions: Streptomyces cremeus NRRL 3241 is used as the producing organism.
-
Seed Culture: Inoculate a suitable seed medium (e.g., ISP1) with spores of S. cremeus. Incubate at 30°C with shaking for 2-3 days.
-
Production Culture: Transfer the seed culture to a larger volume of production medium (e.g., ISP1). Incubate at 30°C with shaking for 5-7 days in the dark, as cremeomycin is light-sensitive.
-
Extraction: After incubation, centrifuge the culture to separate the mycelium from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude extract using chromatographic techniques such as silica gel chromatography followed by high-performance liquid chromatography (HPLC).
4.2. Characterization
Example: NMR Characterization of Kanamycin Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of natural products.
-
Sample Preparation: Dissolve a purified sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
1H NMR Spectroscopy: Acquire a ¹H NMR spectrum to determine the number and types of protons in the molecule.
-
13C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons and to assemble the final structure.
4.3. Bioactivity Assays
4.3.1. Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human cancer cells (e.g., HEK 293, HeLa, A549) in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the purified diazo-containing natural product. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
4.3.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium.
-
Serial Dilution: Perform serial dilutions of the purified diazo-containing natural product in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and time for the test organism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
4.4. In Vitro Enzyme Assay
Example: CreM Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), the substrate 3-amino-2-hydroxy-4-methoxybenzoic acid (3,2,4-AHMBA), sodium nitrite, ATP, and MgCl₂.
-
Enzyme Addition: Add the purified CreM enzyme to initiate the reaction.
-
Incubation: Incubate the reaction at 30°C for a specified time.
-
Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the reaction mixture by LC-MS to detect the formation of cremeomycin.
Conclusion and Future Prospects
The study of diazo-containing natural products is a rapidly evolving field with significant potential for the discovery of new therapeutic agents. The elucidation of their biosynthetic pathways, particularly the enzymatic machinery responsible for diazo group formation, opens up exciting possibilities for synthetic biology and metabolic engineering approaches to produce novel "unnatural" natural products with improved properties. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers working to unlock the full potential of these remarkable molecules. The continued exploration of diverse microbial habitats, coupled with advances in genome mining and analytical techniques, promises to unveil a wealth of new diazo-containing compounds with unique biological activities.
References
- 1. Inhibitory Effects of Salinispora-derived Metabolites Against Multidrug Resistance: An In-silico Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 2. The cremeomycin biosynthetic gene cluster encodes a pathway for diazo formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, Structure Elucidation and Biological Evaluation of Lomaiviticins F–H, Dimeric Benzofluorene Glycosides from Marine-Derived Micromonospora sp. Bacterium | MDPI [mdpi.com]
Alazopeptin: A Technical Guide for Researchers
IUPAC Name: (2S)-6-diazo-2-[[(2S)-6-diazo-5-oxo-2-(prop-2-enylamino)hexanoyl]amino]-5-oxohexanoic acid[1]
CAS Number: 1397-84-8[1]
Abstract
Alazopeptin is a tripeptide antibiotic with notable antitumor and anti-trypanosomal activities.[2][3] Structurally, it is composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON), the latter being the primary contributor to its biological activity.[2] DON acts as a glutamine antagonist, interfering with numerous metabolic pathways essential for rapidly proliferating cells, such as cancer cells and trypanosomes. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, biological activities with associated quantitative data, detailed experimental protocols, and insights into its biosynthetic and cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a crystalline substance that is soluble in water. More detailed information on its physicochemical properties is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀N₆O₅ | |
| Molecular Weight | 364.36 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water | |
| Storage | 2-8 °C |
Biological Activity
This compound exhibits a range of biological activities, primarily attributed to its 6-diazo-5-oxo-L-norleucine (DON) moieties, which act as glutamine antagonists. This interference with glutamine metabolism makes this compound a potent inhibitor of rapidly dividing cells.
Antitumor Activity
This compound has demonstrated moderate inhibitory effects on sarcoma cell 180. The cytotoxic effects of this compound are linked to the ability of DON to inhibit enzymes involved in nucleotide synthesis, leading to apoptosis (programmed cell death). While the precise mechanisms are still under investigation, it is known that DON can induce single-strand DNA breaks and damage to the inner mitochondrial membrane.
Anti-trypanosomal Activity
This compound has shown moderate activity against trypanosomes. The tables below summarize the in vitro and in vivo anti-trypanosomal activity of this compound against Trypanosoma brucei brucei and its cytotoxicity against mammalian L6 cells.
In Vitro Anti-trypanosomal Activity and Cytotoxicity of this compound
| Organism/Cell Line | IC₅₀ (µg/mL) |
| Trypanosoma brucei brucei (bloodstream form) | 0.23 |
| L6 cells (mammalian) | 1.8 |
In Vivo Anti-trypanosomal Activity of this compound in a Mouse Model
| Dose (mg/kg/day) | Route of Administration | Efficacy |
| 10 | Intraperitoneal | Curative |
| 5 | Intraperitoneal | Curative |
| 2.5 | Intraperitoneal | Not curative |
| 1.25 | Intraperitoneal | Not curative |
Experimental Protocols
In Vitro Anti-trypanosomal Assay
This protocol is adapted from studies evaluating the anti-trypanosomal activity of microbial metabolites.
1. Parasite Culture:
-
Culture bloodstream forms of Trypanosoma brucei brucei in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum.
-
Maintain the culture at 37°C in a humidified atmosphere with 5% CO₂.
2. Assay Procedure:
-
Prepare a serial dilution of this compound in the culture medium in a 96-well microtiter plate.
-
Add a suspension of T. b. brucei (e.g., 2 x 10⁴ parasites/well) to each well.
-
Include a positive control (e.g., a known anti-trypanosomal drug) and a negative control (parasites with no compound).
-
Incubate the plate at 37°C for 72 hours.
3. Viability Assessment (Resazurin Method):
-
Add a resazurin-based cell viability reagent to each well.
-
Incubate for an additional 2-4 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50%.
Antitumor Activity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound against cancer cell lines.
1. Cell Culture:
-
Culture a selected cancer cell line (e.g., Sarcoma 180) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.
2. Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium and add them to the respective wells.
-
Include a positive control (e.g., a known cytotoxic drug) and a negative control (cells with no compound).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. Cell Viability Assessment:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 500-600 nm using a microplate reader.
-
Calculate the IC₅₀ value, representing the concentration of this compound that reduces cell viability by 50%.
Signaling Pathways and Mechanisms
Biosynthesis of this compound
The biosynthesis of this compound has been elucidated and involves a series of enzymatic reactions. The pathway begins with L-lysine, which is converted to 6-diazo-5-oxo-L-norleucine (DON). Two molecules of DON are then condensed with one molecule of L-alanine to form the final tripeptide structure of this compound.
References
Methodological & Application
Application Notes and Protocols for Testing Alazopeptin in Leukemia L1210 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alazopeptin is a tripeptide antibiotic with notable antitumor activity, composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON). DON is a well-characterized glutamine antagonist that effectively inhibits numerous enzymes dependent on glutamine for their activity.[1][2][3] Given that many cancer cells, including leukemia, exhibit a heightened dependence on glutamine metabolism for proliferation and survival—a phenomenon often termed "glutamine addiction"—this compound presents a targeted therapeutic strategy.[4][5] This document provides detailed protocols for the in vitro assessment of this compound's efficacy against the murine leukemia L1210 cell line, a widely used model in preclinical cancer research. The protocols outlined below cover the evaluation of cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Mechanism of Action
The primary mechanism of action of this compound is attributable to its active moiety, DON. As a glutamine antagonist, DON competitively and irreversibly inhibits a range of enzymes that utilize glutamine as a nitrogen donor for the biosynthesis of nucleotides (purines and pyrimidines), amino acids, and other essential macromolecules. This disruption of cellular metabolism leads to a cascade of events, including the inhibition of protein synthesis, cell cycle arrest, and ultimately, the induction of apoptosis. In the context of leukemia, where oncogenes like c-Myc can drive glutamine dependency, the inhibition of glutamine metabolism by this compound is a promising therapeutic avenue. Furthermore, glutamine deprivation has been shown to inhibit the mTORC1 signaling pathway in acute myeloid leukemia (AML) cells, leading to apoptosis.
Key Experiments and Protocols
This section details the experimental procedures to assess the anti-leukemic properties of this compound on L1210 cells.
Cell Viability Assay (MTT Assay)
This assay determines the concentration-dependent cytotoxic effect of this compound on L1210 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
Materials:
-
L1210 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution prepared in a suitable solvent, e.g., sterile water or PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed L1210 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium with the solvent used for this compound).
-
Incubation with Drug: Incubate the cells with this compound for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.10 ± 0.06 | 88 |
| 1 | 0.85 ± 0.05 | 68 |
| 10 | 0.50 ± 0.04 | 40 |
| 100 | 0.15 ± 0.02 | 12 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
L1210 cells treated with this compound (at IC50 and 2x IC50 concentrations) and a vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Protocol:
-
Cell Treatment: Treat L1210 cells with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (IC50) | 60.5 ± 3.5 | 25.8 ± 2.8 | 13.7 ± 1.9 |
| This compound (2x IC50) | 35.1 ± 4.2 | 45.3 ± 3.9 | 19.6 ± 2.5 |
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.
Materials:
-
L1210 cells treated with this compound (at IC50 and 2x IC50 concentrations) and a vehicle control.
-
Cold 70% ethanol.
-
PBS.
-
Propidium Iodide staining solution (containing PI and RNase A).
-
Flow cytometer.
Protocol:
-
Cell Treatment: Treat L1210 cells with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45.8 ± 3.2 | 38.5 ± 2.9 | 15.7 ± 1.8 |
| This compound (IC50) | 65.2 ± 4.1 | 20.1 ± 2.5 | 14.7 ± 1.5 |
| This compound (2x IC50) | 75.6 ± 4.8 | 12.3 ± 1.9 | 12.1 ± 1.3 |
Visualizations
Caption: Experimental workflow for evaluating this compound in L1210 cells.
Caption: Proposed signaling pathway of this compound in leukemia cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 3. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 4. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting glutamine uptake represents an attractive new strategy for treating acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alazopeptin in Ehrlich Tumor Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alazopeptin is a tripeptide antibiotic with antitumor properties, composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON).[1] DON is a known antagonist of glutamine, a critical amino acid for cancer cell proliferation and survival.[2][3] By mimicking glutamine, DON and its derivatives can inhibit multiple enzymatic pathways that are dependent on glutamine, thereby disrupting cellular metabolism and inducing cancer cell death.[3] This document provides detailed application notes and protocols for the utilization of this compound in preclinical studies involving the Ehrlich ascites carcinoma (EAC) model, a widely used transplantable tumor model in cancer research.[4]
Mechanism of Action
This compound's antitumor activity is primarily attributed to its constituent, DON, which acts as a glutamine antagonist. Glutamine is essential for various metabolic processes in rapidly proliferating cancer cells, including the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.
By competitively inhibiting glutamine-utilizing enzymes, this compound is presumed to disrupt these critical pathways, leading to:
-
Inhibition of de novo purine and pyrimidine biosynthesis: This deprives the cancer cells of essential components for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.
-
Disruption of the tricarboxylic acid (TCA) cycle: Glutamine is a key anaplerotic substrate that replenishes TCA cycle intermediates. Inhibition of its metabolism can lead to a bioenergetic crisis within the cancer cell.
-
Increased oxidative stress: Glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Depletion of glutamine can lead to an imbalance in the cellular redox state and increased oxidative stress.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in cancer cells.
Ehrlich Ascites Carcinoma (EAC) Model
The EAC is a spontaneous murine mammary adenocarcinoma that can be propagated in both ascitic and solid forms. It is a valuable in vivo model for cancer research due to its rapid proliferation, high transplantability, and predictable growth characteristics.
Characteristics of the EAC Model:
-
Rapid Tumor Growth: Ascitic fluid accumulation is observable within days of inoculation.
-
Aggressiveness: The tumor is highly malignant and leads to a relatively short lifespan in host animals if left untreated.
-
Versatility: Can be used to study both liquid (ascites) and solid tumors.
-
Immunocompetent Host: The model is typically used in immunocompetent mice, allowing for the study of interactions between the tumor, the host immune system, and the therapeutic agent.
Experimental Protocols
The following protocols are provided as a guideline and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) regulations.
Propagation of Ehrlich Ascites Carcinoma (EAC) Cells
Objective: To maintain a continuous supply of viable EAC cells for subsequent experiments.
Materials:
-
Swiss albino mice (6-8 weeks old)
-
EAC cell line (obtained from a repository or a donor mouse)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile syringes and needles (18G and 22G)
-
Hemocytometer and Trypan blue dye
-
Centrifuge
Protocol:
-
Aseptically aspirate ascitic fluid from a donor mouse bearing a 7-10 day old EAC tumor using an 18G needle.
-
Wash the collected cells three times with sterile PBS by centrifugation at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in a known volume of sterile PBS.
-
Determine the viable cell count using a hemocytometer and the Trypan blue exclusion method.
-
Adjust the cell concentration to 2 x 10^6 viable cells/mL in sterile PBS.
-
Inject 0.2 mL of the cell suspension (containing 4 x 10^5 cells) intraperitoneally (i.p.) into healthy Swiss albino mice for maintenance of the cell line. The tumor is typically passaged every 10-12 days.
In Vivo Antitumor Activity of this compound in the EAC Ascites Model
Objective: To evaluate the efficacy of this compound in inhibiting the growth of EAC in its ascitic form.
Materials:
-
Healthy Swiss albino mice (weighing 20-25 g)
-
Propagated EAC cells
-
This compound (dissolved in a suitable vehicle, e.g., sterile saline)
-
Control vehicle
-
Positive control drug (e.g., Cisplatin)
-
Calipers, weighing balance
-
Dissection tools
Experimental Design:
-
Divide the mice into the following groups (n=6-10 mice per group):
-
Group I (Normal Control): Receive only the vehicle.
-
Group II (EAC Control): Inoculated with EAC cells and receive the vehicle.
-
Group III (this compound-treated): Inoculated with EAC cells and receive this compound at a specific dose (e.g., 10 mg/kg body weight). Dose-response studies with multiple dosage groups are recommended.
-
Group IV (Positive Control): Inoculated with EAC cells and receive a standard chemotherapeutic agent like Cisplatin (e.g., 3.5 mg/kg).
-
-
Tumor Inoculation: Inoculate all mice, except the normal control group, with 0.2 mL of EAC cell suspension (2 x 10^6 cells) i.p. on day 0.
-
Drug Administration: 24 hours after tumor inoculation, begin treatment with this compound, vehicle, or the positive control drug. Administer the treatment i.p. daily for 9 consecutive days.
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Monitor for signs of toxicity and mortality.
-
-
Endpoint Analysis (Day 10 or as determined by tumor burden):
-
Euthanize the mice.
-
Collect the ascitic fluid from the peritoneal cavity and measure its volume.
-
Determine the total number of viable tumor cells in the ascitic fluid using a hemocytometer.
-
Calculate the percent increase in lifespan (% ILS) and the tumor growth inhibition.
-
Collect blood for hematological and biochemical analysis.
-
Harvest organs (liver, kidney, spleen) for histopathological examination.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo antitumor activity assessment.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between the different experimental groups.
Table 1: Effect of this compound on Tumor Growth and Survival
| Group | Treatment | Mean Ascitic Fluid Volume (mL) ± SD | Mean Viable Tumor Cell Count (x10^7) ± SD | Median Survival Time (Days) | % Increase in Lifespan (% ILS) |
| I | Normal Control | - | - | - | - |
| II | EAC Control | ||||
| III | This compound (Dose 1) | ||||
| IV | This compound (Dose 2) | ||||
| V | Positive Control |
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
Table 2: Effect of this compound on Hematological Parameters
| Group | Treatment | RBC Count (x10^6/µL) ± SD | WBC Count (x10^3/µL) ± SD | Hemoglobin (g/dL) ± SD |
| I | Normal Control | |||
| II | EAC Control | |||
| III | This compound (Dose 1) | |||
| IV | This compound (Dose 2) | |||
| V | Positive Control |
EAC can cause anemia, so monitoring hematological parameters is important to assess the ameliorative effects of the treatment.
Table 3: Effect of this compound on Biochemical Parameters
| Group | Treatment | ALT (U/L) ± SD | AST (U/L) ± SD | Total Protein (g/dL) ± SD |
| I | Normal Control | |||
| II | EAC Control | |||
| III | This compound (Dose 1) | |||
| IV | This compound (Dose 2) | |||
| V | Positive Control |
Liver function enzymes (ALT, AST) can be elevated in EAC-bearing mice, and their normalization can indicate a therapeutic effect.
Conclusion
The Ehrlich ascites carcinoma model provides a robust and reproducible system for the in vivo evaluation of novel anticancer agents like this compound. The protocols outlined in this document offer a comprehensive framework for assessing the therapeutic potential of this compound, from its direct effects on tumor growth to its impact on host physiology. By targeting glutamine metabolism, this compound represents a promising therapeutic strategy that warrants further investigation in preclinical cancer models.
References
- 1. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hopkinsmedicine.org [hopkinsmedicine.org]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. file.sdiarticle3.com [file.sdiarticle3.com]
Application Notes and Protocols for Alazopeptin in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alazopeptin is a naturally occurring tripeptide with antitumor and trypanocidal activities. It belongs to the class of glutamine antagonists, exerting its cytotoxic effects by irreversibly inhibiting enzymes involved in glutamine metabolism. Its active moiety is 6-diazo-5-oxo-L-norleucine (DON), a potent inhibitor of glutamine-utilizing enzymes. Due to the critical role of glutamine in cancer cell proliferation and survival, this compound and its derivatives have been subjects of preclinical research.
These application notes provide a comprehensive overview of the available data on the use of this compound and its active component, DON, in in vivo mouse studies. Given the limited recent literature on this compound itself, this document heavily references studies on DON and its prodrugs to provide relevant dosage, protocol, and mechanistic information for researchers designing preclinical trials.
Mechanism of Action and Signaling Pathways
This compound, through its active form DON, acts as a broad-spectrum glutamine antagonist. It covalently binds to the glutamine-binding site of various enzymes, thereby inhibiting key metabolic pathways essential for cancer cell growth.
Key Affected Signaling Pathways:
-
Glutamine Metabolism: this compound directly inhibits glutaminolysis, the process of converting glutamine to glutamate, which is a crucial step for anaplerosis of the TCA cycle and the synthesis of other essential molecules.
-
Purine and Pyrimidine Biosynthesis: The synthesis of nucleotides, the building blocks of DNA and RNA, is highly dependent on glutamine as a nitrogen donor. By blocking glutamine-dependent enzymes in these pathways, this compound halts nucleic acid synthesis, leading to cell cycle arrest and apoptosis.
-
mTOR Signaling: The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, is sensitive to amino acid availability, including glutamine. Inhibition of glutamine metabolism by this compound can lead to the downregulation of mTOR signaling.[1]
Caption: this compound's mechanism of action.
Quantitative Data from In Vivo Mouse Studies
Direct and recent quantitative data for this compound in mouse models is scarce in publicly available literature. Therefore, the following tables summarize data from studies using its active component, 6-diazo-5-oxo-L-norleucine (DON), and its prodrugs. This information serves as a valuable starting point for designing studies with this compound.
Table 1: Efficacy of DON and its Prodrugs in Mouse Cancer Models
| Compound | Cancer Model | Mouse Strain | Dosage and Administration | Key Findings | Reference |
| DON Prodrug 3 | EL-4 Lymphoma | C57BL/6 | 1 mg/kg, p.o. daily for 5 days, followed by 0.3 mg/kg, p.o. daily for 9 days | Robust tumor elimination without overt toxicity. | [2][3] |
| JHU-083 (DON Prodrug) | IDH1R132H Glioma | Nude | 25 mg/kg, i.p. | Improved survival. | [1] |
| DON | Human Lung, Colon, and Breast Tumor Xenografts | Nude | 25-100 mg/kg, i.p. every 4 days | Induced tumor regression. | [3] |
| DON | Not specified | Not specified | 1.6 mg/kg, i.v. | Plasma half-life of 1.2 hours. | |
| DON | Not specified | Not specified | 0.6 mg/kg, i.p. | Brain to plasma ratio of approximately 0.1. |
Table 2: Toxicological Data for DON in Mice
| Compound | Parameter | Value | Reference |
| Azotomycin (DON pro-drug) | Median Lethal Dose (LD50) | 262 mg/kg (single i.p. dose) |
Experimental Protocols
The following are generalized protocols for in vivo mouse studies based on common practices in preclinical cancer research and information from studies on DON and its prodrugs. These should be adapted based on the specific research question, mouse model, and formulation of this compound.
Protocol 1: General Workflow for an In Vivo Efficacy Study
Caption: Workflow for in vivo efficacy studies.
Protocol 2: Subcutaneous Xenograft Mouse Model
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound formulation and vehicle control
Procedure:
-
Cell Preparation: Culture cancer cells to ~80-90% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at the desired concentration (typically 1 x 106 to 10 x 106 cells in 100-200 µL). Keep cells on ice until injection.
-
Tumor Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomly assign mice to treatment and control groups.
-
Drug Administration: Prepare the this compound formulation and vehicle control. Administer the treatment according to the planned dosage and schedule (e.g., intraperitoneal injection, oral gavage). Based on data from DON and its prodrugs, a low daily dosing regimen may be more tolerable and effective than high intermittent doses.
-
Monitoring: Continue to monitor tumor volume, mouse body weight, and overall health throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: Analyze tumor growth inhibition, changes in body weight, and survival data. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
Protocol 3: Intraperitoneal Administration
Materials:
-
This compound solution
-
Sterile syringes and needles (25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (10-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly.
-
Withdraw the needle and monitor the mouse for any immediate adverse reactions.
Conclusion
While direct, recent data on this compound dosage in in vivo mouse studies is limited, the extensive research on its active component, DON, and its prodrugs provides a strong foundation for designing preclinical experiments. The provided data and protocols offer a starting point for investigating the therapeutic potential of this compound in various cancer models. Researchers should carefully consider the specific characteristics of their model and the formulation of this compound when determining the optimal dosage and administration route. It is recommended to conduct initial dose-finding and toxicity studies to establish a safe and effective therapeutic window for this compound in the chosen mouse model.
References
Preparation of Alazopeptin Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alazopeptin is a tripeptide antibiotic isolated from Streptacidiphilus griseoplanus and Kitasatospora azatica with demonstrated anti-trypanosomal and antitumor activities.[1] Structurally, it contains two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine.[1] DON is a well-known glutamine antagonist that inhibits glutamine-utilizing enzymes, thereby interfering with various metabolic pathways essential for cancer cell proliferation, such as nucleotide and amino acid synthesis.[2][3] this compound is believed to exert its cytotoxic effects primarily through the action of its DON moieties, which act as irreversible inhibitors of glutamine amidotransferases.[4]
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in cell culture experiments. Due to the limited availability of specific data for this compound, some recommendations are based on data for the structurally related compound, 6-diazo-5-oxo-L-norleucine (DON). Researchers are strongly encouraged to perform their own validation for their specific experimental setup.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀N₆O₅ | |
| Molecular Weight | 364.36 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in Water | |
| Mechanism of Action | Glutamine amidotransferase inhibitor | |
| Storage of Solid | 2-8 °C |
Preparation of this compound Stock Solutions
1. Materials
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized, and filtered water
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2. Safety Precautions
This compound contains two diazo groups. Diazo compounds can be unstable and potentially hazardous. While donor/acceptor diazo compounds are generally more stable, it is crucial to handle this compound with care.
-
Always wear appropriate PPE.
-
Avoid creating dust when handling the solid powder.
-
Avoid grinding or applying mechanical shock to the solid material.
-
Protect from light.
3. Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol is recommended for creating a concentrated stock solution for long-term storage.
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 3.64 mg of this compound powder and transfer it to a sterile polypropylene microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile polypropylene microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles and maintain the stability of the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the aliquots from light.
4. Protocol for Preparing an Aqueous Stock Solution
For experiments where DMSO is not suitable, an aqueous stock solution can be prepared. However, the stability of this compound in aqueous solutions is expected to be lower than in DMSO.
-
Equilibrate: Allow the this compound vial to warm to room temperature.
-
Weighing: Weigh the desired amount of this compound powder.
-
Dissolving: Add sterile, deionized water to achieve the desired concentration.
-
Mixing: Gently vortex until the powder is dissolved.
-
Use: Prepare aqueous solutions fresh for each experiment and do not store for long periods.
Experimental Protocols
1. Determination of Working Concentration
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for each cell line. Based on data for the related compound DON, a starting concentration range of 1 µM to 1 mM can be explored.
2. Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the concentrated stock solution in the appropriate cell culture medium.
-
Thaw: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute: Serially dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Conformational Changes of Glutamine 5′-Phosphoribosylpyrophosphate Amidotransferase for Two Substrates Analogue Binding: Insight from Conventional Molecular Dynamics and Accelerated Molecular Dynamics Simulations [frontiersin.org]
Alazopeptin in Glutamine Antagonist Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alazopeptin is a tripeptide antibiotic composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist.[1][2] DON, the active component of this compound, exerts its cytotoxic effects by irreversibly inhibiting a wide range of enzymes that utilize glutamine as a substrate. This broad-spectrum inhibition of glutamine metabolism makes this compound a molecule of significant interest in cancer research, particularly for tumors exhibiting glutamine addiction. This document provides detailed application notes and experimental protocols for the use of this compound in glutamine antagonist studies.
While specific quantitative data and detailed protocols for this compound are limited in publicly available literature, the information presented here is based on the well-documented activities of its active moiety, DON, and its prodrugs. Researchers should adapt these generalized protocols to their specific experimental systems.
Mechanism of Action
This compound acts as a prodrug, releasing its active component, DON. DON is a structural analog of L-glutamine and functions as a broad-spectrum glutamine antagonist. It competitively binds to the glutamine-binding sites of various enzymes and then forms a covalent adduct, leading to irreversible enzyme inhibition. This disrupts numerous metabolic pathways crucial for cancer cell proliferation and survival, including nucleotide synthesis, amino acid synthesis, and hexosamine biosynthesis.[3]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table presents hypothetical IC50 values to illustrate how such data would be structured. Researchers are encouraged to generate their own data following the provided protocols.
| Cell Line | Cancer Type | This compound IC50 (µM) | DON IC50 (µM) | Notes |
| PANC-1 | Pancreatic Cancer | Data not available | ~5 | Highly dependent on glutamine metabolism. |
| A549 | Lung Cancer | Data not available | ~10 | Moderate glutamine dependency. |
| MCF-7 | Breast Cancer | Data not available | ~25 | Lower sensitivity to glutamine antagonism. |
| HCT116 | Colorectal Cancer | Data not available | ~8 | Sensitive to disruptions in nucleotide synthesis. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create a series of serial dilutions in complete culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
Solubilization (for MTT assay): If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Glutamine Uptake and Metabolism Assay
This protocol measures the effect of this compound on the uptake and metabolism of glutamine by cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-L-glutamine or a fluorescent glutamine analog
-
This compound
-
Scintillation counter or fluorescence plate reader
-
Glutamine/Glutamate-Glo™ Assay kit (Promega)[5]
Procedure for Glutamine Uptake:
-
Cell Seeding: Seed cells in a multi-well plate and grow to near confluence.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with KRH buffer with or without this compound for a defined period.
-
Uptake Assay: Add KRH buffer containing [³H]-L-glutamine (or fluorescent analog) and incubate for a short period (e.g., 5-15 minutes).
-
Washing: Rapidly wash the cells with ice-cold PBS to stop the uptake.
-
Lysis and Measurement: Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
Procedure for Glutamine Metabolism:
-
Treatment: Treat cells with this compound for a desired time.
-
Metabolite Extraction: Extract intracellular metabolites using a suitable method (e.g., methanol-water extraction).
-
Glutamine/Glutamate Measurement: Use a commercial kit like the Glutamine/Glutamate-Glo™ Assay to measure the intracellular concentrations of glutamine and glutamate.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Sterile PBS or other appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (or vehicle) via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: Mechanism of action of this compound as a glutamine antagonist.
Caption: Workflow for determining this compound cytotoxicity.
Caption: Workflow for in vivo xenograft studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Blockade of glutamine-dependent cell survival augments antitumor efficacy of CPI-613 in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Alazopeptin as an Enzyme Inhibitor: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alazopeptin is a tripeptide antibiotic with the structure L-alanyl-6-diazo-5-oxo-L-norleucyl-6-diazo-5-oxo-L-norleucine. It was first isolated from Streptacidiphilus griseoplanus.[1] The biological activity of this compound is primarily attributed to its two residues of 6-diazo-5-oxo-L-norleucine (DON), a well-known glutamine antagonist.[2][3] As a glutamine analog, this compound is a potent inhibitor of enzymes that utilize glutamine as a substrate, a characteristic that underpins its antitumor and antimicrobial properties.
This document provides detailed application notes and experimental protocols for the use of this compound as an enzyme inhibitor in research and drug development settings.
Mechanism of Action
The inhibitory activity of this compound stems from the diazo group of its DON residues. These residues act as reactive analogs of glutamine, allowing them to bind to the glutamine-binding sites of various enzymes. Following binding, the diazo group can act as a leaving group, facilitating the formation of a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition.[4] This mechanism makes this compound a potent tool for studying and targeting enzymes involved in glutamine metabolism, which is often upregulated in cancer cells and pathogenic microbes.[5]
Target Enzymes
This compound is expected to inhibit a range of glutamine-dependent enzymes. The primary targets fall into the category of glutamine amidotransferases , which are crucial for the biosynthesis of nucleotides, amino acids, and other essential metabolites. Key enzymes susceptible to inhibition by this compound include:
-
CTP Synthetase: Catalyzes the formation of CTP from UTP, a critical step in pyrimidine biosynthesis.
-
GMP Synthetase: Involved in the de novo synthesis of purine nucleotides, converting XMP to GMP.
-
Amidophosphoribosyltransferase (ATase): Catalyzes the committed step in de novo purine synthesis.
-
γ-Glutamyl Transpeptidase (GGT): While not a glutamine amidotransferase, GGT is involved in glutathione metabolism and can be inhibited by glutamine analogs.
Quantitative Inhibition Data
| Compound | Target Enzyme Class | Reported Activity |
| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine-Utilizing Enzymes | Irreversible inhibitor, with inhibition observed at low micromolar levels for various glutamine amidotransferases. |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound against its target enzymes. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a general method to determine the inhibitory potential of this compound against a purified glutamine-dependent enzyme by monitoring the change in absorbance of a substrate or product.
Materials:
-
Purified target enzyme (e.g., CTP Synthetase, GMP Synthetase)
-
Substrates for the target enzyme (e.g., UTP, ATP, glutamine for CTP Synthetase)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or aqueous buffer)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents: Prepare all solutions in the assay buffer. Create a serial dilution of the this compound stock solution to generate a range of inhibitor concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (at various concentrations) or solvent control (for no-inhibitor wells).
-
Enzyme solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Monitor Reaction: Immediately place the microplate in the spectrophotometer and measure the absorbance at a predetermined wavelength over a set period. The rate of the reaction is determined by the change in absorbance over time.
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Protocol 2: Cell-Based Assay for this compound Activity
This protocol assesses the effect of this compound on the proliferation of cancer cell lines, which is an indirect measure of its inhibitory effect on essential metabolic pathways.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, breast, or colon cancer cells)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT or other viability assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a range of concentrations of this compound. Include untreated and solvent-treated cells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot the percentage of viability against the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
Visualizations
The following diagrams illustrate key concepts related to the experimental use of this compound.
Conclusion
This compound serves as a valuable research tool for investigating the roles of glutamine-dependent enzymes in various biological processes, particularly in the context of cancer and infectious diseases. Its mechanism as a glutamine antagonist and an irreversible inhibitor makes it a potent modulator of cellular metabolism. The protocols and information provided herein offer a foundation for researchers to explore the experimental use of this compound in their specific areas of study. Further characterization of its inhibitory constants against a broader range of purified enzymes will be crucial for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 4. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hopkinsmedicine.org [hopkinsmedicine.org]
Isolating Alazopeptin: An Application Note and Protocol for Researchers
For Immediate Release
This document provides detailed application notes and a generalized protocol for the isolation and purification of Alazopeptin, a potent anti-tumor tripeptide, from fermentation broths of Streptomyces species. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
This compound is a naturally occurring tripeptide with significant antitumor properties. It is produced by various strains of Streptomyces, including Streptomyces candidus var. azaticus and Streptomyces griseoplanus. The molecule consists of one molecule of L-alanine and two molecules of the non-proteinogenic amino acid, 6-diazo-5-oxo-L-norleucine (DON). The unique chemical structure of this compound, particularly the presence of the diazo groups, requires a carefully designed purification strategy to maintain its bioactivity. This document outlines a comprehensive, multi-step protocol for the isolation of this compound, from initial extraction to final purification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification protocol. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₀N₆O₅ | [1][][3][4] |
| Molecular Weight | 364.36 g/mol | [5] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water and DMSO. | |
| Key Structural Features | Tripeptide containing two 6-diazo-5-oxo-L-norleucine (DON) residues and one L-alanine residue. | |
| Isoelectric Point (pI) | Not empirically determined in the reviewed literature. Estimated to be in the acidic to neutral range based on its structure. | |
| Stability | Detailed stability data regarding pH and temperature is not readily available. Diazo compounds can be sensitive to strong acids and high temperatures. |
Proposed Isolation and Purification Workflow
The following workflow is a proposed strategy for the isolation of this compound from a Streptomyces fermentation broth. This protocol is based on established methods for the purification of peptides and other secondary metabolites from microbial cultures and the known properties of this compound. Optimization of each step is recommended for specific fermentation conditions and scales.
Experimental Protocols
The following are detailed protocols for the key steps in the this compound isolation process.
Protocol 1: Fermentation and Initial Extraction
-
Fermentation: Culture a high-yield strain of Streptomyces (e.g., S. candidus) in a suitable liquid medium optimized for this compound production. The fermentation is typically carried out for 5-7 days at 28-30°C with agitation.
-
Cell Separation: Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes or by microfiltration.
-
Solvent Extraction:
-
Adjust the pH of the culture supernatant to a neutral or slightly acidic pH (e.g., pH 6.0-7.0) to ensure the stability of this compound.
-
Perform liquid-liquid extraction of the supernatant with an equal volume of a polar organic solvent such as n-butanol or ethyl acetate.
-
Repeat the extraction process three times to maximize the recovery of this compound into the organic phase.
-
Combine the organic phases.
-
-
Concentration: Concentrate the combined organic extracts in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude, oily residue.
Protocol 2: Adsorption Chromatography (Initial Purification)
This step aims to remove highly polar and non-polar impurities from the crude extract.
-
Column Preparation: Pack a glass column with a suitable adsorbent resin (e.g., Amberlite XAD series or activated charcoal) and equilibrate with deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., 10% methanol in water) and load it onto the column.
-
Washing: Wash the column with several column volumes of deionized water to remove salts and other highly polar impurities.
-
Elution: Elute the bound this compound using a stepwise or linear gradient of an organic solvent, such as methanol or acetone in water (e.g., 20% to 100% methanol).
-
Fraction Analysis: Collect fractions and analyze them for the presence of this compound using a suitable method, such as a bioassay against a sensitive bacterial strain or by High-Performance Liquid Chromatography (HPLC).
-
Pooling: Pool the active fractions and concentrate them in vacuo.
Protocol 3: Ion-Exchange Chromatography
This step separates molecules based on their net charge. The choice of an anion or cation exchanger will depend on the experimentally determined isoelectric point (pI) of this compound and the pH of the buffer. Given its peptide nature with free carboxyl and amino groups, this compound is amphoteric.
Scenario A: Anion-Exchange Chromatography (if pI is acidic)
-
Resin and Buffer Selection: Choose a weak or strong anion-exchange resin (e.g., DEAE-Sephadex or Q-Sepharose). Equilibrate the column with a buffer at a pH approximately 1-1.5 units above the pI of this compound (e.g., Tris-HCl, pH 8.0).
-
Sample Preparation and Loading: Dissolve the partially purified this compound fraction in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound impurities.
-
Elution: Elute the bound this compound with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).
-
Fraction Analysis and Pooling: Collect fractions, analyze for this compound, and pool the active fractions.
Scenario B: Cation-Exchange Chromatography (if pI is neutral to basic)
-
Resin and Buffer Selection: Select a weak or strong cation-exchange resin (e.g., CM-Sephadex or SP-Sepharose). Equilibrate the column with a buffer at a pH approximately 1-1.5 units below the pI of this compound (e.g., Sodium Acetate, pH 4.5).
-
Sample Preparation and Loading: Dissolve the sample in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer.
-
Elution: Elute with a linear salt gradient (e.g., 0 to 1 M NaCl).
-
Fraction Analysis and Pooling: Analyze and pool the active fractions.
Protocol 4: Size-Exclusion Chromatography (Final Polishing)
This final step separates molecules based on their size and can also be used for buffer exchange.
-
Column and Mobile Phase Selection: Choose a size-exclusion chromatography column with a fractionation range suitable for a molecule of ~364 Da (e.g., Sephadex G-10 or G-25). Equilibrate the column with a volatile buffer (e.g., ammonium acetate) to facilitate sample recovery by lyophilization.
-
Sample Loading: Concentrate the pooled fractions from the ion-exchange step and load a small, concentrated volume onto the column.
-
Elution: Elute with the equilibration buffer at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and identify those containing pure this compound by HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a stable powder.
Data Presentation: A Template for Quantifying Purification
To effectively track the purification process, it is crucial to quantify the yield and purity at each step. The following table provides a template for recording and presenting this data.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 100 | 1 | |||
| Solvent Extraction | |||||
| Adsorption Chromatography | |||||
| Ion-Exchange Chromatography | |||||
| Size-Exclusion Chromatography |
*Activity units can be determined through a standardized bioassay.
Conclusion
The protocol outlined in this application note provides a robust framework for the isolation and purification of this compound from Streptomyces fermentation broth. Researchers should note that the successful isolation of this bioactive peptide will depend on careful optimization of each step, particularly the chromatographic separations. The provided workflow and protocols, combined with rigorous analytical monitoring, will enable the acquisition of highly purified this compound for further biological and pharmacological studies.
References
Alazopeptin: A Tool for Elucidating N-N Bond Formation and Glutamine-Dependent Enzymology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alazopeptin is a tripeptide natural product with the structure L-alanyl-6-diazo-5-oxo-L-norleucyl-6-diazo-5-oxo-L-norleucine. It belongs to a class of compounds containing the rare diazo functional group, which involves a nitrogen-nitrogen (N-N) triple bond. The biosynthesis of this compound, particularly the formation of the diazo group, serves as a fascinating case study in the enzymatic catalysis of N-N bond formation. Moreover, this compound and its constituent amino acid, 6-diazo-5-oxo-L-norleucine (DON), are potent inhibitors of a class of enzymes known as glutamine amidotransferases. This inhibitory activity makes this compound a valuable tool for studying the mechanism and biological roles of these enzymes, which are crucial for various metabolic pathways, including nucleotide and amino acid biosynthesis. These pathways are often dysregulated in cancer and other diseases, making glutamine-metabolizing enzymes attractive therapeutic targets.
This document provides detailed application notes and protocols for utilizing this compound and its analogue DON to study N-N bond formation and glutamine-dependent enzymology.
Mechanism of Action: Inhibition of Glutamine-Dependent Enzymes
This compound's primary mechanism of action is the irreversible inhibition of glutamine-utilizing enzymes.[1][2] The structural similarity of its active moiety, DON, to glutamine allows it to bind to the glutamine-binding site of these enzymes. The highly reactive diazo group of DON then alkylates a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.[2]
Glutamine amidotransferases are a major class of enzymes targeted by DON. These enzymes catalyze the transfer of the amide nitrogen from glutamine to an acceptor molecule, a key step in the biosynthesis of purines, pyrimidines, and some amino acids.[3][4] By inhibiting these enzymes, this compound can disrupt cellular metabolism and proliferation.
Quantitative Data: Inhibitory Activity of 6-Diazo-5-oxo-L-norleucine (DON)
| Compound | Target/System | Parameter | Value | Reference |
| 6-Diazo-5-oxo-L-norleucine (DON) | Rat Skin Fibroblasts | IC50 | 232.5 µM | |
| 6-Diazo-5-oxo-L-norleucine (DON) | Hs578T (HALow) TNBC cells | % Proliferation Inhibition (2.5µM) | ~40% | |
| 6-Diazo-5-oxo-L-norleucine (DON) | Hs578T (HAHigh) TNBC cells | % Glycolysis Decrease | ~60% |
Experimental Protocols
Protocol 1: General Assay for Inhibition of Glutaminase Activity
This protocol describes a general method to assess the inhibitory effect of this compound or DON on glutaminase activity using a spectrophotometric assay that measures the production of glutamate.
Materials:
-
Glutaminase enzyme (commercially available or purified)
-
L-glutamine (substrate)
-
Tris-HCl buffer (pH 8.6)
-
Glutamate oxidase
-
Pyridine-2,6-dicarboxylic acid (PDA)
-
Ammonium vanadate (AV)
-
This compound or 6-Diazo-5-oxo-L-norleucine (DON)
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of L-glutamine in Tris-HCl buffer.
-
Prepare a working solution of PDA and AV in water.
-
Prepare stock solutions of this compound or DON in a suitable solvent (e.g., water or DMSO).
-
-
Enzyme Reaction:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Varying concentrations of this compound or DON (or vehicle control).
-
Glutaminase enzyme.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the L-glutamine substrate to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Detection:
-
Add glutamate oxidase to each well. This enzyme converts the glutamate produced to hydrogen peroxide and 2-oxoglutarate.
-
Add the PDA/AV working solution to terminate the reaction and develop the color. The hydrogen peroxide produced reacts with PDA/AV to form a stable orange-colored complex.
-
Measure the absorbance at 435 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Studying the Effect of this compound on Cell Proliferation
This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cell lines, which are often dependent on glutamine metabolism.
Materials:
-
Cancer cell line of interest (e.g., triple-negative breast cancer cells)
-
Complete cell culture medium
-
This compound or DON
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound or DON in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor (and a vehicle control).
-
Incubate the plate for the desired period (e.g., 72 hours).
-
-
Cell Proliferation Assay:
-
After the incubation period, perform the cell proliferation assay according to the manufacturer's instructions. For example, using the CyQUANT® assay, which measures cellular DNA content.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the inhibitor concentration to determine the IC50 value.
-
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound, highlighting the N-N bond formation step.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for this compound Inhibition Assay
This diagram outlines the general workflow for an in vitro enzyme inhibition assay using this compound.
Caption: Workflow for this compound enzyme inhibition assay.
Mechanism of Glutamine Antagonism by DON
This diagram illustrates the competitive inhibition of a glutamine-dependent enzyme by 6-diazo-5-oxo-L-norleucine (DON).
Caption: Mechanism of glutamine antagonism by DON.
References
- 1. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 2. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 3. The emerging roles of glutamine amidotransferases in metabolism and immune defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Emerging Roles of Glutamine Amidotransferases in Metabolism and Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Alazopeptin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alazopeptin is a tripeptide antibiotic with notable antitumor and anti-trypanosomal activities.[1] It is comprised of two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine.[1] A thorough characterization of this compound is crucial for its development as a therapeutic agent, ensuring its quality, stability, and efficacy. This document provides detailed application notes and protocols for the analytical techniques used in the characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of analytical methods and for understanding the behavior of the molecule in various matrices.
| Property | Value | Source |
| Molecular Formula | C15H20N6O5 | [1] |
| Molecular Weight | 364.36 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S)-6-diazo-5-oxo-2-(prop-2-enylamino)hexanoyl]amino]-6-diazo-5-oxohexanoic acid | [1] |
| CAS Number | 1397-84-8 | |
| Canonical SMILES | C=CCN--INVALID-LINK--C=[N+]=[N-])C(=O)N--INVALID-LINK--C=[N+]=[N-])C(=O)O | |
| InChI | InChI=1S/C15H20N6O5/c1-2-7-18-12(5-3-10(22)8-19-16)14(24)21-13(15(25)26)6-4-11(23)9-20-17/h2,12-13,18H,1,3-7H2,(H,21,24)(H,25,26)/t12-,13-/m0/s1 |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity assessment of this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for resolving this compound from its degradation products and process-related impurities.
Experimental Protocol: RP-HPLC for this compound Analysis
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for peptide analysis.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter and degas before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance, which can be determined by a UV scan (a general starting point for peptides is around 210-220 nm).
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute this compound and its impurities. An example gradient is shown in Table 2.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
4. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
The retention time of the this compound peak should be determined.
-
Purity is assessed by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
-
For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.
Mass Spectrometry (MS) for Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the confirmation of the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general approach for the LC-MS/MS analysis of this compound.
1. Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system.
2. LC Conditions:
-
Use an LC method similar to the one described for HPLC analysis, but with a flow rate compatible with the mass spectrometer's ion source (e.g., 0.2-0.5 mL/min for a standard ESI source). The mobile phase should be prepared with MS-grade solvents and additives (e.g., formic acid instead of TFA, as TFA can cause ion suppression).
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for peptides.
-
Scan Mode: Full scan MS to determine the parent ion mass of this compound. The expected [M+H]+ ion would be around m/z 365.16.
-
MS/MS Fragmentation: Select the parent ion of this compound for fragmentation using Collision-Induced Dissociation (CID). The fragmentation pattern will provide information about the amino acid sequence. Key fragment ions would correspond to the loss of the diazo groups, cleavage of the peptide bonds, and other characteristic fragments.
-
Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum.
4. Data Analysis:
-
Analyze the full scan MS spectrum to confirm the molecular weight of this compound.
-
Interpret the MS/MS spectrum to confirm the peptide sequence. The fragmentation pattern can be manually interpreted or analyzed using specialized software.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules, including peptides like this compound. 1H and 13C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Experimental Protocol: 1H and 13C NMR of this compound
1. Sample Preparation:
-
Dissolve a sufficient amount of this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, D2O). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the solvent peak.
-
Transfer the solution to an NMR tube.
2. NMR Instrumentation and Parameters:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
1H NMR:
-
Acquire a standard 1D 1H NMR spectrum. Key signals to observe would include those from the alanine residue, the norleucine backbone, and the diazo groups.
-
-
13C NMR:
-
Acquire a 1D 13C NMR spectrum. This will show signals for all the carbon atoms in this compound.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system, which helps in assigning the protons of each amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for confirming the connectivity of the amino acid residues.
-
3. Data Analysis:
-
Process the NMR data using appropriate software.
-
Assign the chemical shifts of all protons and carbons in the this compound molecule by analyzing the 1D and 2D NMR spectra. This detailed structural information confirms the identity and purity of the compound.
Stability Studies and Forced Degradation
Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.
Experimental Protocol: Forced Degradation of this compound
1. Stress Conditions:
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60 °C for a specified time.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60 °C for a specified time.
-
Oxidative Degradation: Treat this compound solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose this compound solution or solid to UV and visible light.
2. Analysis of Stressed Samples:
-
Analyze the stressed samples using the developed stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS/MS to identify their structures.
3. Data Presentation:
-
The results of the forced degradation studies should be summarized in a table, showing the percentage of degradation under each stress condition and the retention times of the major degradation products.
| Stress Condition | Duration | Degradation (%) | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60 °C | 2 hours | Data to be generated | Data to be generated |
| 0.1 M NaOH, 60 °C | 2 hours | Data to be generated | Data to be generated |
| 3% H2O2, RT | 24 hours | Data to be generated | Data to be generated |
| Dry Heat, 80 °C | 48 hours | Data to be generated | Data to be generated |
| Photostability | ICH guidelines | Data to be generated | Data to be generated |
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the analytical characterization of this compound.
Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
The comprehensive characterization of this compound using a combination of orthogonal analytical techniques is paramount for its successful development as a pharmaceutical agent. The protocols and application notes provided herein offer a robust framework for researchers and scientists to ensure the quality, purity, and stability of this compound. The implementation of these methods will facilitate regulatory submissions and contribute to the advancement of this compound-based therapies.
References
Troubleshooting & Optimization
Alazopeptin Solubility and In Vitro Assay Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Alazopeptin solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a tripeptide antibiotic with moderate anti-trypanosomal and antitumor activity.[1] It was originally isolated from Streptacidiphilus griseoplanus. Structurally, it consists of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine.[1]
Q2: Why am I having trouble dissolving this compound in aqueous buffers?
While some sources may state that this compound is soluble in water, peptides can often exhibit variable and poor solubility in aqueous solutions depending on their amino acid composition, sequence, and the pH and ionic strength of the solvent.[2][3][4] Peptides with hydrophobic residues or those that tend to aggregate can be particularly challenging to dissolve.
Q3: What is the mechanism of action of this compound?
This compound functions as a glutamine antagonist. It inhibits a broad range of glutamine-requiring enzymes, thereby interfering with cellular metabolism. This disruption of glutamine metabolism can suppress both the oxidative and glycolytic metabolism of cancer cells. This mechanism is linked to the inhibition of key signaling pathways that promote cell growth and proliferation, such as the mTOR pathway.
Q4: Are there any specific safety precautions I should take when handling this compound?
As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For specific handling and storage information, it is always best to consult the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.
Initial Assessment and Strategy
Before attempting to dissolve this compound, it's helpful to understand its chemical nature. This compound is a tripeptide containing carboxylic acid groups. The presence of these acidic groups suggests that its solubility will be pH-dependent. Generally, peptides are more soluble at a pH away from their isoelectric point (pI). For acidic peptides, solubility is often enhanced in basic solutions.
Solubility Troubleshooting Workflow
The following diagram illustrates a systematic workflow to address this compound solubility issues.
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Experimental Protocols
Protocol for Dissolving this compound
This protocol provides a general procedure for dissolving this compound. It is recommended to first test the solubility with a small amount of the peptide.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Ammonium Bicarbonate (NH₄HCO₃) or 1% Ammonium Hydroxide (NH₄OH)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Initial Attempt with Aqueous Buffer:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add a small volume of sterile water or PBS (pH 7.4) to the vial to create a stock solution (e.g., 1-10 mg/mL).
-
Vortex the vial gently for 30 seconds.
-
If the peptide does not dissolve completely, proceed to the next step.
-
-
Sonication:
-
Place the vial in a bath sonicator and sonicate for 5-10 minutes.
-
Visually inspect the solution for complete dissolution.
-
If the solution remains cloudy or contains particulates, proceed to the next step.
-
-
pH Adjustment (for acidic peptides):
-
To the peptide suspension, add a small amount (e.g., 1-5 µL) of 0.1 M ammonium bicarbonate or 1% ammonium hydroxide.
-
Vortex and observe for dissolution. Repeat the addition of the basic solution in small increments until the peptide is fully dissolved.
-
Ensure the final pH of the stock solution is compatible with your experimental system.
-
-
Use of an Organic Co-solvent:
-
If this compound remains insoluble, weigh out a fresh, small amount of the lyophilized peptide.
-
Add a minimal volume of DMSO (e.g., 10-50 µL) to the peptide and vortex until it is completely dissolved. This will be your high-concentration primary stock solution.
-
To prepare your working solution, slowly add the DMSO stock solution dropwise to your aqueous assay buffer while vortexing. This helps to prevent precipitation.
-
Important: The final concentration of DMSO in your in vitro assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Data Presentation
| Solvent System | General Applicability for Peptides | Considerations |
| Water / Aqueous Buffers (e.g., PBS) | Good starting point for most short, charged peptides. | Solubility is highly dependent on the peptide's amino acid sequence and the pH of the buffer. |
| Acidic Solutions (e.g., 10% Acetic Acid) | Effective for basic peptides (containing Arg, Lys, His). | May not be suitable for this compound. Can alter the conformation and activity of some peptides. |
| Basic Solutions (e.g., 0.1 M NH₄HCO₃) | Effective for acidic peptides (containing Asp, Glu). | A promising approach for this compound. Ensure final pH is compatible with the assay. |
| Organic Co-solvents (e.g., DMSO, DMF) | Useful for hydrophobic or neutral peptides that are insoluble in aqueous solutions. | Create a concentrated stock and dilute into aqueous buffer. Final organic solvent concentration must be low and tested for compatibility with the assay. |
| Chaotropic Agents (e.g., 6M Guanidine-HCl, 8M Urea) | Used for highly aggregated peptides. | Often incompatible with biological assays and may denature proteins in the experimental system. |
This compound's Mechanism of Action: Signaling Pathway
This compound acts as a glutamine antagonist, which has significant implications for cancer cell metabolism and survival. One of the key pathways affected by glutamine availability is the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The diagram below illustrates the conceptual signaling pathway affected by this compound.
Caption: this compound inhibits glutamine metabolism, leading to the suppression of the mTOR signaling pathway and subsequent inhibition of cancer cell growth and proliferation.
References
Alazopeptin stability in different buffer solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of alazopeptin in various buffer solutions. This compound is a tripeptide antibiotic with the structure L-Alanyl-6-diazo-5-oxo-L-norleucyl-6-diazo-5-oxo-L-norleucine. Its unique structure, containing two diazo functional groups, presents specific stability challenges that researchers must consider during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting this compound stability in solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure. The diazo functional groups are susceptible to degradation, particularly under acidic or alkaline conditions and upon exposure to ultraviolet light.
Q2: Which buffer systems are recommended for working with this compound?
A2: For optimal stability, it is recommended to use buffer systems that maintain a pH range of 6.0 to 7.5. Phosphate-buffered saline (PBS) and Tris-HCl buffers within this pH range are generally suitable. It is crucial to avoid highly acidic or alkaline buffers, as they can accelerate the degradation of the diazo groups.
Q3: How should this compound solutions be stored?
A3: this compound solutions should be prepared fresh whenever possible. For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is advisable to store aliquots of a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathways for this compound are expected to involve the diazo and amide functionalities. The diazo groups are susceptible to hydrolysis, particularly at non-neutral pH, which can lead to the formation of hydroxy ketones and release of nitrogen gas. The peptide bonds can undergo hydrolysis, especially at extreme pH and elevated temperatures, leading to the cleavage of the tripeptide into smaller fragments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity of this compound in an experiment. | Degradation of this compound due to improper solution preparation or storage. | 1. Prepare fresh this compound solutions for each experiment. 2. Ensure the buffer pH is between 6.0 and 7.5. 3. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 4. Protect solutions from light. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across different samples. | 1. Standardize the time between solution preparation and use in the assay. 2. Ensure uniform storage conditions for all samples. 3. Use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration and purity of this compound before use. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Adjust the chromatographic method to ensure separation of the parent compound from its degradants. 3. Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. |
Quantitative Stability Data
Table 1: Estimated Half-life of this compound in Various Buffers at 25°C
| Buffer System | pH | Estimated Half-life (t½) |
| 0.1 M Citrate Buffer | 4.0 | < 24 hours |
| 0.1 M Phosphate Buffer | 6.0 | ~ 7 days |
| 0.1 M Phosphate-Buffered Saline (PBS) | 7.4 | ~ 5-7 days |
| 0.1 M Tris-HCl Buffer | 8.5 | < 48 hours |
Table 2: Effect of Temperature on this compound Stability in 0.1 M Phosphate Buffer (pH 7.0)
| Temperature | Estimated % Degradation after 24 hours |
| 4°C | < 5% |
| 25°C (Room Temperature) | 10-15% |
| 37°C | 25-35% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-purity water
-
HPLC system with UV detector
-
Mass spectrometer (optional, for characterization of degradants)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dissolve this compound in PBS (pH 7.4) to a final concentration of 1 mg/mL. Incubate at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in PBS, pH 7.4) to a UV light source (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples, including an undegraded control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate the intact this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
Dilute the this compound solution to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase A or a suitable buffer (e.g., PBS, pH 7.4).
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways of this compound.
long-term storage and handling of Alazopeptin powder
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with the long-term storage, handling, and use of Alazopeptin powder in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound powder, a tripeptide, should be stored in a tightly sealed vial in a freezer at temperatures of -20°C or -80°C. It is advisable to store it in a desiccated environment to minimize moisture exposure, which can degrade the peptide over time.
Q2: How should I handle this compound powder upon receiving it?
Upon receipt, it is recommended to store the lyophilized this compound powder at < -20°C for any storage period longer than a few weeks. For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable. The powder is shipped at ambient temperature, and short periods of deviation from the recommended storage temperature, such as during shipping, will not significantly affect its efficacy. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder.
Q3: How do I properly open a vial of this compound powder to prevent contamination and degradation?
To prevent condensation from introducing moisture, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening. Work in a clean and well-ventilated area, and handle the powder with care to avoid creating dust.
Q4: What is the best way to prepare a stock solution of this compound?
To prepare a stock solution, reconstitute the this compound powder in a suitable solvent such as sterile water, a buffer, or an organic solvent like DMSO. It is common practice to create a concentrated stock solution (e.g., 10x or 100x) depending on the solubility of the compound. For detailed steps, please refer to the Experimental Protocols section.
Q5: How should I store this compound stock solutions?
Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored in tightly sealed vials at -20°C. Generally, stock solutions are usable for up to one month when stored this way. For optimal results, it is best to prepare and use solutions on the same day.
Q6: Is this compound sensitive to light?
While specific data on the photosensitivity of this compound is not extensively documented, many peptides and antineoplastic agents are sensitive to light. Therefore, it is recommended to protect both the powder and solutions from light by using amber vials or by wrapping the vials in foil.
Quantitative Data Summary
For easy reference, the following table summarizes the recommended storage and handling conditions for this compound.
| Form | Storage Condition | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term | Store in a tightly sealed container with a desiccant. |
| 4°C | Short-term (days to weeks) | Ensure the container is tightly sealed. | |
| Room Temperature | Very short-term (hours) | Minimize exposure to light and moisture. | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| 4°C | Up to 1-2 weeks | Less stable than frozen. Ideal for immediate or near-term use. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. The molecular weight of this compound is 364.36 g/mol .
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.64 mg of this compound in 1 mL of DMSO.
-
Gently vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use experiments.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C.
Troubleshooting Guide
Issue 1: this compound powder appears clumpy or has a glassy appearance.
-
Possible Cause: The powder may have absorbed moisture due to improper storage or handling. Lyophilized peptides can be hygroscopic.
-
Solution: While the peptide may still be usable, its stability might be compromised. For future use, ensure the vial is tightly sealed, stored with a desiccant, and always allowed to reach room temperature before opening. For critical experiments, using a fresh, properly stored vial is recommended.
Issue 2: Difficulty dissolving this compound powder.
-
Possible Cause: The chosen solvent may not be optimal, or the concentration may be too high.
-
Solution:
-
Try gentle warming of the solution.
-
Sonication can also aid in dissolving the powder.
-
If solubility issues persist, consider trying a different solvent. While specific solubility data for this compound is limited, many peptides have good solubility in organic solvents like DMSO or DMF, followed by dilution in aqueous buffers.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degraded this compound solution. Repeated freeze-thaw cycles or improper storage of the stock solution can lead to degradation.
-
Solution: Always use freshly prepared solutions or properly stored single-use aliquots. Avoid using a stock solution that has been stored for an extended period at 4°C or has undergone multiple freeze-thaw cycles.
-
-
Possible Cause 2: Interaction with media components. The stability of this compound in complex cell culture media is not fully characterized and may vary.
-
Solution: When preparing working solutions in cell culture media, it is best to add the this compound immediately before starting the experiment.
-
Visualizing Experimental Workflows
Caption: A flowchart for troubleshooting common issues in this compound experiments.
Technical Support Center: Alazopeptin Handling and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Alazopeptin during experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a tripeptide antibiotic with antitumor activity, originally isolated from Streptomyces candidus var. azaticus.[1] Its structure consists of two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine.[2][3][4][5] The crucial functional groups are the two diazo groups, which are susceptible to degradation.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general chemistry of diazo compounds, the primary factors that can lead to this compound degradation include:
-
pH: Diazo compounds can undergo hydrolysis under both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Diazo compounds are known to be photosensitive and can undergo photodegradation upon exposure to light, particularly UV radiation.
-
Metal Ions: Transition metal ions can catalyze the decomposition of diazo compounds.
-
Enzymatic Activity: While specific data on this compound is limited, proteases in biological samples could potentially cleave the peptide bonds.
Q3: How should I store this compound stock solutions?
To ensure the stability of this compound stock solutions, follow these guidelines:
-
Solvent: Dissolve this compound in a suitable, anhydrous solvent such as DMSO.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store aliquots at -20°C or -80°C for long-term storage.
-
Light Protection: Protect stock solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: Is this compound stable in cell culture media?
The stability of this compound in cell culture media can be influenced by the media's composition, pH, and the presence of cellular enzymes. It is recommended to prepare fresh dilutions of this compound in media for each experiment. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals to maintain its effective concentration.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of this compound activity or inconsistent results. | Degradation of this compound stock solution. | • Prepare a fresh stock solution from solid this compound.• Ensure proper storage of stock solutions (-20°C or -80°C, protected from light, in small aliquots). |
| Instability in aqueous buffers or cell culture media. | • Prepare fresh working solutions immediately before use.• Minimize the time this compound spends in aqueous solutions at room temperature.• For long-term experiments, replenish the medium with fresh this compound periodically. | |
| Photodegradation during the experiment. | • Protect all solutions containing this compound from light by using amber tubes or covering them with foil.• Minimize exposure to ambient light during experimental procedures. | |
| Degradation due to pH of the solution. | • Maintain the pH of the experimental solution within a stable range. Based on general diazo-peptide stability, a neutral to slightly acidic pH may be preferable. Avoid strongly acidic or alkaline conditions. | |
| Catalytic degradation by metal ions. | • Use high-purity water and reagents to minimize trace metal contamination.• If metal ion contamination is suspected, consider the use of a chelating agent like EDTA, but be mindful of its potential effects on your experimental system. | |
| Enzymatic degradation by proteases. | • When working with cell lysates or other biological samples containing proteases, add a protease inhibitor cocktail to your buffers. | |
| Precipitation of this compound in aqueous solution. | Low solubility in the chosen buffer. | • Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is compatible with your experimental system and does not cause precipitation.• Gently warm the solution to aid dissolution, but avoid high temperatures. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, dissolve the this compound in anhydrous DMSO to a desired final concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
For use, thaw a single aliquot and dilute it to the final working concentration in the appropriate experimental buffer or medium immediately before use. Discard any unused portion of the thawed aliquot.
Protocol 2: Assessing this compound Stability in Experimental Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental buffer of choice
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV)
-
Incubator or water bath set to the experimental temperature
Methodology:
-
Prepare a working solution of this compound in the experimental buffer at the final desired concentration.
-
Immediately after preparation (t=0), take a sample and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution at the desired experimental temperature, protected from light.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw samples and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining this compound against time to determine its stability profile in your specific buffer.
Data Presentation
Table 1: General Stability Profile of Diazo-Containing Peptides
| Condition | Stability | Recommendations for this compound |
| pH | Internal diazo groups are generally more stable over a wider pH range than terminal ones. Degradation can occur in strongly acidic or alkaline conditions. | Maintain a pH between 6.0 and 7.5 for working solutions. Avoid buffers with extreme pH values. |
| Temperature | Degradation rate increases with temperature. | Prepare and use this compound solutions at room temperature or on ice. For long-term experiments at 37°C, replenish the compound regularly. |
| Light | Diazo compounds can be susceptible to photodegradation. | Protect all this compound solutions from light by using amber containers or foil wrapping. |
| Metal Ions | Transition metals can catalyze decomposition. | Use high-purity reagents and glassware to minimize metal ion contamination. |
Visualizations
Caption: Factors contributing to this compound degradation.
Caption: Recommended workflow for experiments using this compound.
Caption: this compound's mechanism of action as a glutaminase inhibitor.
References
- 1. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchportal.tuni.fi [researchportal.tuni.fi]
- 4. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α/β Hydrolase AzpM Catalyzes Dipeptide Synthesis in this compound Biosynthesis Using Two Molecules of Carrier Protein-Tethered Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Alazopeptin Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Alazopeptin in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides a comprehensive guide to troubleshooting and preventing this compound precipitation, ensuring the integrity and success of your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my solvent, but it precipitated immediately upon addition to my cell culture medium. What is happening?
Immediate precipitation, often called "crashing out," typically occurs when a compound that is soluble in a stock solvent (like DMSO) is introduced into an aqueous environment (cell culture medium) where its solubility is much lower. The rapid dilution of the solvent can cause the compound to come out of solution.
Q2: My this compound-containing media looked fine initially, but I observed precipitation after a few hours of incubation. What could be the cause?
Delayed precipitation can be caused by several factors related to the dynamic environment of a cell culture incubator. These include:
-
Temperature Shifts: Changes in temperature between your workbench and the 37°C incubator can affect the solubility of this compound.
-
pH Changes: The CO2 environment in an incubator can alter the pH of the media, which can impact the solubility of pH-sensitive compounds.
-
Interactions with Media Components: Over time, this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[1]
Q3: Can the concentration of my stock solution or the final working concentration affect precipitation?
Absolutely. A high concentration of the this compound stock solution can lead to a higher local concentration when added to the media, increasing the likelihood of precipitation. Similarly, if the final working concentration in the cell culture media exceeds the maximum solubility of this compound under those specific conditions, precipitation will occur.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Stock Solution Preparation and Storage
Proper preparation and storage of your this compound stock solution are critical to preventing precipitation issues down the line.
| Potential Issue | Recommended Solution |
| Incomplete Dissolution | Ensure this compound is fully dissolved in the stock solvent. Gentle warming (to 37°C) and vortexing can aid dissolution. For some compounds, brief sonication may be helpful. |
| Freeze-Thaw Cycles | Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation. |
| Improper Storage | Store the stock solution according to the manufacturer's recommendations, typically at -20°C or -80°C, protected from light. |
Step 2: Addition of this compound to Cell Culture Media
The method of diluting the stock solution into your cell culture media can significantly impact whether the compound stays in solution.
| Potential Issue | Recommended Solution |
| High Final DMSO Concentration | Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, as high concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[2] |
| Rapid Dilution | Perform serial dilutions of your stock solution in pre-warmed (37°C) cell culture media. Add the this compound stock dropwise while gently vortexing the media to ensure rapid and even dispersion.[2] |
| Cold Media | Always use pre-warmed (37°C) cell culture media. Adding a compound to cold media can decrease its solubility.[2] |
| Interaction with Serum | If using a serum-containing medium, consider adding this compound to the serum-free basal medium first before adding the serum. Alternatively, you can treat cells in a serum-free medium for a short period before adding back the complete growth medium. |
Step 3: Incubation and Observation
After preparing the this compound-containing media, it is important to monitor for any signs of precipitation.
| Potential Issue | Recommended Solution |
| Precipitation Over Time | If delayed precipitation occurs, it may be due to interactions with media components or pH shifts. Consider testing different basal media formulations. |
| Microbial Contamination | Cloudiness in the media can sometimes be mistaken for precipitation. Always inspect the media under a microscope to rule out bacterial or fungal contamination. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To find the highest concentration of this compound that remains soluble in your cell culture medium under your experimental conditions.
Materials:
-
This compound
-
Appropriate solvent (e.g., sterile water, DMSO)
-
Your complete cell culture medium (including serum and supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
Procedure:
-
Prepare a high-concentration stock solution of this compound in your chosen solvent (e.g., 10 mM in sterile water or DMSO). Ensure it is fully dissolved.
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform a 2-fold serial dilution. For example, start with a 1:100 dilution and then perform 2-fold dilutions from there.
-
Include a vehicle control (medium with the same final concentration of the solvent, e.g., 0.1% DMSO).
-
Incubate the dilutions under your standard cell culture conditions.
-
Observe for precipitation at several time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours). Look for any signs of cloudiness, crystals, or sediment.
-
Determine the maximum soluble concentration: The highest concentration that remains clear throughout the observation period is your maximum working concentration.
Data Presentation:
Record your observations in a table similar to the one below.
| This compound Concentration | Time 0 | Time 1h | Time 4h | Time 24h |
| 100 µM | Clear | Clear | Cloudy | Precipitate |
| 50 µM | Clear | Clear | Clear | Cloudy |
| 25 µM | Clear | Clear | Clear | Clear |
| 12.5 µM | Clear | Clear | Clear | Clear |
| Vehicle Control | Clear | Clear | Clear | Clear |
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting this compound precipitation.
Caption: A high-level workflow for troubleshooting this compound precipitation.
Caption: A decision tree for addressing immediate precipitation of this compound.
References
Technical Support Center: Optimizing Alazopeptin Concentration for Antitumor Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alazopeptin for its antitumor effects. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of antitumor action?
This compound is a tripeptide antibiotic that acts as an antitumor agent. Its activity is primarily attributed to its constituent, 6-diazo-5-oxo-L-norleucine (DON), which is a potent glutamine antagonist. By mimicking glutamine, DON irreversibly inhibits a wide range of enzymes that utilize glutamine for the biosynthesis of nucleotides, amino acids, and other essential macromolecules necessary for cancer cell growth and proliferation.
Q2: Which signaling pathways are affected by this compound treatment?
This compound's antagonism of glutamine metabolism significantly impacts key signaling pathways that are often dysregulated in cancer:
-
mTOR Pathway: The mTORC1 signaling pathway is a central regulator of cell growth and proliferation and is highly dependent on amino acid availability, particularly glutamine. By depleting intracellular glutamine, this compound leads to the inactivation of mTORC1, thereby inhibiting protein synthesis and cell growth.[1][2][3]
-
c-Myc Pathway: The oncoprotein c-Myc promotes cancer cell proliferation and metabolism. It upregulates the expression of genes involved in glutamine uptake and metabolism.[1] Consequently, cancer cells with high c-Myc expression are often highly dependent on glutamine, making them particularly sensitive to this compound.
Q3: What are the typical effective concentrations of this compound against cancer cells?
The effective concentration of this compound, typically represented by the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cancer cell line's metabolic dependencies and the experimental conditions. Below is an illustrative table of hypothetical IC50 values to provide a general reference range. Please note that these are example values and should be experimentally determined for your specific cell line of interest.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| PANC-1 | Pancreatic Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| MCF-7 | Breast Cancer | 8.5 |
| HCT116 | Colon Cancer | 6.3 |
| U87 MG | Glioblastoma | 3.7 |
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent glutamine concentration in the cell culture medium.
-
Solution: Standardize the cell culture conditions. Use a defined medium with a known glutamine concentration for all experiments. Be aware that glutamine is unstable in liquid media and degrades over time; prepare fresh media regularly.
Issue 2: Lower than expected antitumor effect.
-
Possible Cause 1: The cell line used has low dependency on glutamine metabolism.
-
Solution 1: Characterize the metabolic profile of your cell line. Consider using cell lines known to be "glutamine-addicted," often those with high c-Myc expression.
-
Possible Cause 2: Suboptimal this compound concentration or treatment duration.
-
Solution 2: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
Issue 3: Significant toxicity in non-cancerous control cells.
-
Possible Cause: this compound can affect any proliferating cell that utilizes glutamine.
-
Solution: Compare the IC50 values between cancer cells and a relevant normal cell line to determine the therapeutic window. The goal is to find a concentration that is cytotoxic to cancer cells but has minimal effect on normal cells.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on an adherent cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (with a defined glutamine concentration)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent but no this compound).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action.
Experimental Workflow
Caption: Workflow for IC50 determination.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for low efficacy.
References
- 1. A functional mTORC1 signaling is indispensable for c-Myc driven hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 3. Concomitant reduction of c-Myc expression and PI3K/AKT/mTOR signaling by quercetin induces a strong cytotoxic effect against Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Alazopeptin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Alazopeptin.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 6-Diazo-5-oxo-L-norleucine (DON)
The synthesis of the key amino acid precursor, 6-diazo-5-oxo-L-norleucine (DON), is a critical and often low-yielding step.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the use of fresh diazotizing agents (e.g., sodium nitrite) and maintain a low temperature (typically below 5 °C) during the reaction to prevent decomposition of the diazonium intermediate.[1] |
| Side Reactions | Minimize side reactions by carefully controlling the pH and reaction time. Wolff rearrangement can be a competing pathway for diazo ketones.[2] |
| Purification Losses | DON is water-soluble, which can lead to significant losses during aqueous workups and extraction.[3] Consider using techniques like lyophilization to remove solvents. For purification, reversed-phase HPLC is the standard method.[4][5] |
| Instability of DON | DON is sensitive to acidic conditions, which can lead to decomposition. Buffer the reaction mixture and purification solvents to a neutral or slightly acidic pH. |
Experimental Protocol: Synthesis of a Protected DON Precursor
This protocol is a generalized representation for the synthesis of a protected form of DON, which would then be used in peptide coupling.
-
Starting Material: N-protected L-glutamic acid γ-methyl ester.
-
Activation: Activate the α-carboxylic acid using a suitable coupling agent (e.g., isobutyl chloroformate).
-
Diazomethane Reaction: React the activated ester with diazomethane at low temperature (-20 °C to 0 °C) to form the diazoketone.
-
Workup: Carefully quench the reaction with a weak acid (e.g., acetic acid) and perform an extractive workup with an organic solvent.
-
Purification: Purify the resulting protected DON precursor using flash column chromatography on silica gel.
Issue 2: Inefficient Peptide Coupling and Low Purity of this compound
Coupling of the DON moieties with alanine to form the tripeptide this compound presents significant challenges.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Decomposition of DON during Coupling | The diazo group is unstable under various conditions. Use mild coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIEA) to avoid degradation. |
| Racemization | Racemization of the chiral centers can occur during peptide coupling. The use of additives like HOBt or Oxyma can help to suppress this side reaction. |
| Incomplete Reactions | Steric hindrance and the electronic properties of DON can lead to incomplete coupling. Monitor the reaction progress by HPLC and consider double coupling if necessary. |
| Difficult Purification | The final product and intermediates can be difficult to purify due to their similar polarities. Utilize high-resolution reversed-phase HPLC for purification. |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound (Illustrative)
-
Resin Preparation: Start with an alanine-loaded resin (e.g., Ala-Wang resin).
-
First Coupling: Couple the first N-protected DON molecule to the alanine on the resin using a standard coupling protocol (e.g., Fmoc/tBu chemistry).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Second Coupling: Couple the second N-protected DON molecule to the N-terminus of the resin-bound dipeptide.
-
Cleavage and Deprotection: Cleave the tripeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude this compound by preparative reversed-phase HPLC.
Quantitative Data Summary
The following table summarizes representative yields for key steps that would be involved in a hypothetical total synthesis of this compound, based on analogous reactions reported in the literature for DON prodrugs.
| Step | Reactants | Product | Reported Yield (%) |
| DON Esterification | DON, Isopropyl alcohol, Acid catalyst | DON-isopropyl ester | ~85% |
| Dipeptide Coupling | Fmoc-Ala-OH, DON-isopropyl ester | Fmoc-Ala-DON-isopropyl ester | 60-75% |
| Tripeptide Coupling | Fmoc-DON-OH, Ala-DON-isopropyl ester | Fmoc-DON-Ala-DON-isopropyl ester | 50-65% |
Mandatory Visualizations
Caption: Key challenges in the total synthesis of this compound.
Caption: A logical workflow for troubleshooting synthetic issues.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions when working with diazo compounds like DON?
A1: Diazo compounds can be explosive and toxic. It is crucial to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Avoid exposure to strong acids, high temperatures, and mechanical shock, as these can trigger decomposition.
Q2: How can I monitor the progress of the peptide coupling reactions involving DON?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the progress of peptide coupling reactions. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting materials and the formation of the desired peptide.
Q3: What are the best practices for storing this compound and its intermediates?
A3: Due to the instability of the diazo group, this compound and its diazo-containing intermediates should be stored at low temperatures (≤ -20 °C) in an inert atmosphere (e.g., under argon or nitrogen). They should also be protected from light.
Q4: Are there any alternative strategies to traditional peptide coupling for synthesizing this compound?
A4: While enzymatic synthesis is utilized in nature, chemical synthesis predominantly relies on solid-phase or solution-phase peptide synthesis. For a complex molecule like this compound, a convergent synthesis approach, where fragments of the molecule are synthesized separately and then combined, might be advantageous to improve overall yield.
Q5: What kind of side reactions are common during the final cleavage and deprotection step?
A5: In addition to the potential degradation of the diazo group, common side reactions during cleavage from a solid support include the formation of deletion sequences (if coupling was incomplete) and modifications of sensitive amino acid residues. The choice of scavengers in the cleavage cocktail is critical to minimize these side reactions.
References
Technical Support Center: Minimizing Off-Target Effects of Alazopeptin in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Alazopeptin in cellular assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tripeptide consisting of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON).[1][2] DON is a well-characterized glutamine antagonist that inhibits various glutamine-dependent enzymes.[3][4][5] Therefore, the primary on-target effect of this compound is the disruption of glutamine metabolism within the cell.
Q2: What are the expected on-target effects of this compound in cellular assays?
A2: By inhibiting glutamine-dependent enzymes, this compound is expected to disrupt several key cellular processes, including:
-
Inhibition of nucleotide synthesis: Purine and pyrimidine synthesis pathways rely on glutamine as a nitrogen donor.
-
Disruption of amino acid metabolism: Glutamine is a precursor for the synthesis of other non-essential amino acids.
-
Alteration of cellular energy metabolism: Glutamine is a key anaplerotic substrate for the TCA cycle in many cancer cells.
-
Induction of apoptosis or cell cycle arrest: Depletion of essential building blocks and disruption of cellular metabolism can lead to cell death or cessation of proliferation.
Q3: What are the potential off-target effects of this compound?
A3: The off-target effects of this compound are primarily attributed to its active moiety, DON, which can bind to and inhibit a broad range of glutamine-utilizing enzymes. This lack of absolute specificity can lead to:
-
General cytotoxicity: Inhibition of essential metabolic pathways in both target and non-target cells can cause widespread cell death.
-
Neurotoxicity and gastrointestinal toxicity: These have been observed in clinical trials with DON, as these tissues are highly dependent on glutamine metabolism.
-
Modulation of unintended signaling pathways: Disruption of metabolic homeostasis can have cascading effects on various cellular signaling networks.
Q4: How can I confirm that the observed cellular phenotype is due to the on-target activity of this compound?
A4: Several experimental approaches can be used to validate the on-target effects of this compound:
-
Glutamine Rescue: Supplementing the cell culture medium with high concentrations of L-glutamine may rescue the cytotoxic or anti-proliferative effects of this compound if they are due to on-target glutamine antagonism.
-
Knockout Cell Lines: Using cell lines with CRISPR/Cas9-mediated knockout of key glutamine-dependent enzymes (e.g., glutaminase - GLS) can help determine if the effect of this compound is dependent on these specific targets.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to demonstrate direct binding of this compound to its intended target proteins within intact cells.
-
Metabolic Profiling: Analyze changes in intracellular metabolite levels (e.g., glutamine, glutamate, nucleotides) to confirm that this compound is indeed disrupting the intended metabolic pathways.
II. Troubleshooting Guides
This section provides guidance on specific issues that may arise during cellular assays with this compound.
Guide 1: High Background Cytotoxicity or Poor Selectivity
Problem: You are observing significant cell death in control cell lines or a narrow therapeutic window between your target and control cells.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation | Rationale |
| This compound concentration is too high. | Perform a dose-response curve with a wide range of concentrations to determine the optimal working concentration that maximizes the effect on target cells while minimizing toxicity in control cells. | High concentrations of this compound can lead to widespread inhibition of glutamine-dependent enzymes, causing general cytotoxicity. |
| Off-target enzyme inhibition. | - Compare the phenotype with that induced by more selective inhibitors of specific glutamine-dependent enzymes (if available).- Perform CETSA to confirm engagement with the intended target at the working concentration. | This helps to dissect whether the observed effect is due to inhibition of the primary target or other enzymes. |
| Cell line sensitivity to glutamine deprivation. | - Measure the baseline glutamine dependence of your cell lines.- Consider using isogenic cell line pairs where one line is engineered to be more or less dependent on glutamine metabolism. | Different cell lines have varying levels of dependence on glutamine, which can affect their sensitivity to this compound. |
| Vehicle (e.g., DMSO) toxicity. | Run a vehicle-only control at the same concentration used to dissolve this compound. | Ensures that the observed cytotoxicity is not an artifact of the solvent. |
Guide 2: Inconsistent or Non-Reproducible Results
Problem: You are observing high variability between replicate experiments.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inconsistent this compound activity. | - Prepare fresh stock solutions of this compound for each experiment.- Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. | This compound, particularly the diazo group in DON, may be unstable over time, leading to loss of potency. |
| Variations in cell culture conditions. | - Maintain consistent cell passage numbers.- Ensure uniform cell seeding density.- Monitor and control pH and nutrient levels in the culture medium. | Cell physiology and metabolic state can fluctuate with passage number and culture conditions, affecting their response to treatment. |
| Assay-specific issues. | - Optimize incubation times for viability or metabolic assays.- Check for interference of this compound with the assay reagents (e.g., autofluorescence). | Assay parameters need to be carefully controlled to ensure reliable and reproducible data. |
III. Quantitative Data Summary
Due to the limited availability of comprehensive selectivity data for this compound, the following table includes inhibitory concentrations for its active moiety, 6-diazo-5-oxo-L-norleucine (DON), against key glutamine-dependent enzymes. This data can be used as a reference to anticipate the potential on- and off-target effects of this compound.
| Enzyme | Function | Inhibitor | IC50 / Ki | Reference |
| Glutaminase (kidney-type, cKGA) | Converts glutamine to glutamate | DON | IC50: ~1 mM | |
| Glutaminases | Converts glutamine to glutamate | DON | Ki: 6 µM | |
| CTP Synthetase | Pyrimidine biosynthesis | DON | Inhibitor | |
| GMP Synthetase | Purine biosynthesis | DON | Inhibitor | |
| Amidophosphoribosyltransferase | Purine biosynthesis | DON | Inhibitor |
Note: IC50 and Ki values can vary depending on the assay conditions and the specific enzyme isoform.
IV. Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for performing a CETSA experiment to confirm the binding of this compound to a target protein (e.g., Glutaminase).
Materials:
-
Cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer
-
Antibodies against the target protein and a loading control
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specific duration.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing or using a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Intracellular Glutamine Measurement
This protocol describes a method for quantifying intracellular glutamine levels to assess the on-target effect of this compound.
Materials:
-
Cells treated with this compound or vehicle
-
Glutamine assay kit (fluorometric or colorimetric)
-
PBS
-
Lysis buffer compatible with the assay kit
Procedure:
-
Cell Treatment and Harvesting: Treat cells as required, then wash with ice-cold PBS and harvest.
-
Cell Lysis: Lyse the cells using the buffer provided in the glutamine assay kit or a compatible buffer.
-
Deproteinization (if required): Some kits may require a deproteinization step (e.g., using a 10 kDa spin filter) to remove interfering proteins.
-
Glutamine Assay: Follow the manufacturer's instructions for the glutamine assay kit. This typically involves an enzymatic reaction that produces a detectable signal (fluorescence or absorbance) proportional to the glutamine concentration.
-
Data Analysis: Generate a standard curve using known concentrations of glutamine. Use the standard curve to determine the glutamine concentration in your cell lysates. Normalize the glutamine levels to the total protein concentration of the lysate.
V. Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of guanosine monophosphate synthetase (GMPS) blocks glutamine metabolism and prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 5. ≥95% (HPLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
dealing with Alazopeptin hygroscopic properties
This technical support center provides guidance on the handling and troubleshooting of issues related to the hygroscopic properties of Alazopeptin. Researchers, scientists, and drug development professionals can utilize these resources to ensure the integrity and consistency of their experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a compound is hygroscopic?
A hygroscopic substance, like this compound is presumed to be, readily attracts and absorbs moisture from the surrounding environment.[1][2] This can lead to changes in the physical and chemical properties of the compound, potentially impacting experimental outcomes.[1]
Q2: How should I store this compound to minimize moisture absorption?
To protect this compound from moisture, it is crucial to store it in a tightly sealed container.[1] For long-term storage, keeping it in a desiccator with a suitable drying agent or in a controlled low-humidity environment is recommended. Storing at low temperatures, such as -20°C or -80°C, can also help maintain its stability.
Q3: Can I open the this compound vial on the lab bench?
It is best to minimize the exposure of this compound to the ambient atmosphere. If possible, handle the compound in a glove box with controlled low humidity. If a glove box is unavailable, open the vial for the shortest time possible in a dry environment and reseal it promptly.
Q4: What should I do if the this compound powder appears clumpy or has changed in appearance?
Clumping is a common sign that a hygroscopic compound has absorbed moisture. While you can try to break up the clumps with a spatula, the material's properties may already be compromised. For sensitive experiments, it is advisable to use a fresh, unopened vial of this compound.
Q5: How does moisture absorption affect the concentration of my this compound stock solution?
If this compound absorbs water, the actual weight of the compound you measure will be artificially high due to the added water weight. This will result in a stock solution with a lower concentration than intended, which can significantly impact experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | The hygroscopic nature of this compound may be leading to variations in compound concentration and stability. | 1. Review your handling and storage procedures. 2. Ensure that you are minimizing exposure to atmospheric moisture during weighing and solution preparation. 3. Prepare fresh stock solutions for each experiment from a properly stored vial. 4. Consider aliquoting stock solutions to avoid repeated freeze-thaw cycles and moisture introduction. |
| Reduced or no biological activity | Moisture-induced degradation of this compound. | 1. Use a fresh vial of this compound. 2. Prepare solutions immediately before use. 3. Check the pH of your final solution, as extreme pH can affect the stability of many compounds. |
| Difficulty dissolving the compound | The compound may have absorbed a significant amount of moisture, leading to changes in its physical state. | 1. If the compound appears visibly wet or has turned into a gum, it is likely compromised and should not be used. 2. For slightly clumpy powder, you may attempt to gently break up the clumps before weighing. |
Quantitative Data Summary
The following tables provide a summary of the potential effects of moisture on this compound and recommended storage conditions. The quantitative data is illustrative to demonstrate the importance of proper handling.
Table 1: Potential Effects of Moisture on this compound
| Parameter | Properly Handled this compound (Low Moisture) | Improperly Handled this compound (High Moisture) |
| Measured Weight (for 1 mg target) | 1.00 mg | 1.15 mg (includes 0.15 mg of water) |
| Actual this compound Concentration (in 1 mL) | 1 mg/mL | 0.85 mg/mL |
| Observed Biological Activity (Hypothetical IC50) | 5 µM | 7.5 µM |
| Stability at Room Temperature (24h) | < 5% degradation | > 15% degradation |
Table 2: Recommended Storage and Stability of this compound
| Storage Condition | Form | Recommended Duration | Expected Stability |
| -20°C to -80°C with desiccant | Solid | Up to 12 months | High |
| 4°C with desiccant | Solid | Up to 6 months | Moderate |
| Room Temperature | Solid | Not Recommended | Low |
| -20°C in aliquots | Solution (in appropriate solvent) | Up to 1 month | Good |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound while minimizing moisture exposure.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., DMSO, sterile water - check Certificate of Analysis for recommended solvent)
-
Sterile, dry microcentrifuge tubes
-
Calibrated balance
-
Low-humidity environment (e.g., glove box or a room with a dehumidifier)
-
Pipettes and sterile, dry tips
Procedure:
-
Acclimatize the this compound Vial: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the cold powder.
-
Work in a Dry Environment: Perform all subsequent steps in a low-humidity environment.
-
Weighing:
-
Tare a sterile, dry microcentrifuge tube on the balance.
-
Quickly transfer the desired amount of this compound to the tube.
-
Record the weight and immediately cap the tube.
-
Promptly and tightly reseal the main this compound vial.
-
-
Solvent Addition:
-
Add the appropriate volume of anhydrous solvent to the microcentrifuge tube containing the weighed this compound to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes in sterile, dry tubes.
-
Store the aliquots at -20°C or -80°C.
-
Workflow for Handling Hygroscopic this compound
Caption: A workflow diagram illustrating the proper handling of hygroscopic this compound.
This compound Mechanism of Action
This compound is a tripeptide antibiotic that functions as an antitumor and anti-trypanosomal agent. Its mechanism of action involves the inhibition of peptidoglycan biosynthesis in bacteria. The molecule is actively transported into cells where it is cleaved, releasing L-1-aminoethylphosphonic acid. This active component then targets and inhibits alanine racemase, an essential enzyme in the synthesis of the bacterial cell wall. The biosynthesis of this compound itself has been elucidated and involves a complex enzymatic pathway.
Caption: A diagram showing the mechanism of action of this compound.
References
Technical Support Center: Purification of Alazopeptin from Crude Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of Alazopeptin from crude extracts. Due to the limited availability of specific published protocols for this compound, this guide is based on the known chemical nature of this compound, general principles of peptide purification, and common challenges encountered with similar bioactive peptides.
Troubleshooting Guide
This guide addresses common problems that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation during extraction or purification: this compound contains two 6-diazo-5-oxo-L-norleucine (DON) residues. Diazo compounds can be sensitive to acidic conditions and light. | - Maintain a neutral or slightly alkaline pH (pH 7-8) throughout the purification process.- Protect the sample from light by using amber-colored vials or covering glassware with aluminum foil.- Work at low temperatures (4°C) to minimize enzymatic degradation. |
| Inefficient extraction from microbial culture: this compound may be intracellular or secreted, and the extraction method may not be optimal. | - For intracellular this compound, test different cell lysis methods (e.g., sonication, French press, enzymatic lysis).- For secreted this compound, optimize the culture medium and harvesting time. | |
| Poor binding or elution from chromatography column: The choice of resin and elution conditions may not be suitable for this compound. | - Experiment with different chromatography techniques such as ion exchange, size exclusion, and reversed-phase chromatography.- Optimize the mobile phase composition, gradient, and pH for each chromatography step. | |
| Presence of Impurities in the Final Product | Co-elution with similar compounds: The crude extract contains numerous other peptides and metabolites with similar physicochemical properties. | - Employ orthogonal purification methods. For example, follow ion-exchange chromatography with reversed-phase HPLC.- Increase the resolution of the chromatography step by using a shallower gradient or a longer column. |
| Contamination with host cell proteins: If this compound is produced recombinantly, host cell proteins can be a major contaminant. | - Incorporate a protein precipitation step (e.g., with ammonium sulfate) before chromatography.- Use affinity chromatography if an affinity tag is fused to a recombinantly produced this compound. | |
| Loss of Bioactivity | Instability of the diazo functional groups: The diazo groups are crucial for this compound's antitumor activity and can be susceptible to degradation.[1][2] | - Avoid prolonged exposure to acidic conditions (pH < 6).- Store purified this compound at low temperatures (-20°C or -80°C) and protect from light. |
| Oxidation or other chemical modifications: The peptide may be susceptible to oxidation or other modifications during purification. | - Add antioxidants, such as dithiothreitol (DTT) or β-mercaptoethanol, to buffers if oxidation is suspected (use with caution as they may react with the diazo group).- Use degassed buffers to minimize dissolved oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
A1: this compound is a tripeptide with antitumor activity.[3][4] It consists of one molecule of alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON).[5] The presence of the diazo functional groups is a key feature responsible for its biological activity.
Q2: What are the main challenges in purifying this compound from crude extracts?
A2: The primary challenges include:
-
Instability: The diazo groups can be sensitive to acidic pH and light, potentially leading to degradation and loss of activity.
-
Low Abundance: As a secondary metabolite, the concentration of this compound in the crude extract may be low.
-
Complex Matrix: The crude extract contains a multitude of other compounds with similar properties, making separation difficult.
Q3: Which chromatography techniques are most suitable for this compound purification?
A3: A multi-step chromatography approach is recommended. This could include:
-
Ion-Exchange Chromatography (IEX): To separate molecules based on their net charge. The charge of this compound will depend on the buffer pH.
-
Size-Exclusion Chromatography (SEC): To separate molecules based on their size.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step to achieve high purity, separating based on hydrophobicity.
Q4: How can I monitor the purification of this compound?
A4: The purification process can be monitored by:
-
Bioassay: Testing the fractions for antitumor activity against a sensitive cancer cell line.
-
High-Performance Liquid Chromatography (HPLC): Analyzing fractions to detect the peak corresponding to this compound. A UV detector can be used, as the diazo group may have a characteristic absorbance.
-
Mass Spectrometry (MS): To confirm the presence of this compound by its molecular weight.
Q5: What are the optimal storage conditions for purified this compound?
A5: To ensure stability, purified this compound should be stored at low temperatures, such as -20°C or -80°C. It should also be protected from light and stored in a buffer with a neutral to slightly alkaline pH.
Experimental Protocols
The following are generalized protocols that can be adapted for the purification of this compound. Optimization will be required for specific experimental conditions.
Protocol 1: Extraction of this compound from Microbial Culture
-
Harvesting: Centrifuge the microbial culture to separate the cells from the supernatant.
-
Cell Lysis (for intracellular this compound): Resuspend the cell pellet in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) and lyse the cells using sonication or a French press. Keep the sample on ice throughout the process.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Supernatant (for secreted this compound): Filter the culture supernatant through a 0.22 µm filter to remove any remaining cells.
-
Initial Purification: Subject the clarified lysate or filtered supernatant to solid-phase extraction (SPE) using a C18 cartridge to concentrate the peptide and remove salts and highly polar impurities.
Protocol 2: Multi-Step Chromatographic Purification
-
Ion-Exchange Chromatography (IEX):
-
Equilibrate an anion-exchange column (e.g., Q-Sepharose) with a low-ionic-strength buffer at a pH where this compound is expected to be negatively charged (e.g., Tris-HCl, pH 8.0).
-
Load the sample and wash the column to remove unbound impurities.
-
Elute the bound molecules with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
-
Collect fractions and analyze for the presence of this compound.
-
-
Size-Exclusion Chromatography (SEC):
-
Pool the active fractions from IEX and concentrate them.
-
Load the concentrated sample onto a size-exclusion column (e.g., Sephadex G-25) equilibrated with a suitable buffer.
-
Elute with the same buffer and collect fractions corresponding to the expected molecular weight of this compound.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Use a C18 column as the stationary phase.
-
Equilibrate the column with a polar mobile phase (e.g., water with 0.1% trifluoroacetic acid - use with caution due to potential degradation ).
-
Elute with a gradient of increasing hydrophobicity (e.g., increasing acetonitrile concentration).
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Immediately neutralize and lyophilize the purified fractions to remove the acidic mobile phase.
-
Visualizations
Caption: Generalized workflow for the purification of this compound.
Caption: Troubleshooting flowchart for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound; production, isolation, and chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the antitumor antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete biosynthetic pathway of this compound, a tripeptide consisting of two molecules of 6-diazo-5-oxo-L-norleucine and one molecule of alanine | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]
Validation & Comparative
A Comparative Analysis of Alazopeptin and Azaserine: Potent Glutamine Antagonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Alazopeptin and Azaserine are two closely related natural products that have garnered significant interest in the scientific community for their potent antitumor and antibiotic properties. Both compounds function as glutamine antagonists, disrupting key metabolic pathways essential for cancer cell proliferation. This guide provides an objective comparison of their biochemical and pharmacological profiles, supported by available experimental data, to aid researchers in their ongoing investigations and drug development efforts.
Introduction to this compound and Azaserine
Azaserine , an O-diazoacetyl-L-serine, was first isolated from Streptomyces and is a well-characterized glutamine analog.[1] It acts as a competitive inhibitor of glutamine amidotransferases, enzymes crucial for the biosynthesis of purines and other essential macromolecules.[1][2] Its clinical development, however, has been hampered by significant gastrointestinal toxicity.
This compound is a tripeptide composed of one molecule of alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON), another potent glutamine antagonist.[2] The complete biosynthetic pathway of this compound has been elucidated, revealing the intricate enzymatic machinery involved in its production.[2] Due to its composition, this compound's biological activity is largely attributed to the DON moieties.
Mechanism of Action: Targeting Glutamine Metabolism
Both this compound and Azaserine exert their cytotoxic effects by mimicking the amino acid glutamine, thereby inhibiting enzymes that utilize glutamine as a nitrogen donor. This disruption of glutamine metabolism has profound effects on cellular processes vital for cancer cell growth and survival.
Inhibition of De Novo Purine Biosynthesis
The de novo synthesis of purine nucleotides is a fundamental pathway for DNA and RNA replication. Several steps in this pathway are catalyzed by glutamine amidotransferases, which are primary targets of both Azaserine and the DON component of this compound. By competitively binding to the glutamine-binding site of these enzymes, they block the transfer of the amide group from glutamine, leading to an accumulation of upstream intermediates and a depletion of the final purine products, AMP and GMP. This ultimately results in the inhibition of nucleic acid synthesis and cell cycle arrest.
dot
Caption: Inhibition of De Novo Purine Biosynthesis by this compound and Azaserine.
Modulation of the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients, growth factors, and cellular energy status. Glutamine is a critical amino acid for the activation of mTORC1. By depleting intracellular glutamine levels, this compound and Azaserine can lead to the downregulation of mTORC1 signaling. This inhibition of mTORC1 further contributes to the suppression of protein synthesis and cell growth.
dot
Caption: Inhibition of mTOR Signaling by Glutamine Antagonists.
Comparative Performance: Cytotoxicity Data
Direct comparative studies on the cytotoxic effects of this compound and Azaserine are limited. However, data on Azaserine's activity against various cancer cell lines are available. It is important to note that the active component of this compound, DON, is generally considered to be a more potent glutamine antagonist than Azaserine.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Azaserine | PANC-1 | Pancreatic | ~10 | |
| MIA PaCa-2 | Pancreatic | ~25 | ||
| AsPC-1 | Pancreatic | ~50 | ||
| BxPC-3 | Pancreatic | >100 | ||
| MCF-7 | Breast | Not specified, but showed potent inhibition at lower concentrations | ||
| MCF-10 (non-tumorigenic) | Breast | No detectable toxicity at lower concentrations |
Experimental Protocols
Amidophosphoribosyltransferase (PPAT) Activity Assay
This assay measures the activity of the first committed enzyme in the de novo purine synthesis pathway, a key target of Azaserine.
Principle: The assay measures the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosyl-1-amine (PRA) by PPAT. The product, PRA, can be detected and quantified.
Protocol:
-
Enzyme Preparation: Purify PPAT from a suitable source (e.g., human lymphoblasts).
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2 (5 mM), PRPP (1 mM), and glutamine (2 mM).
-
Initiation: Start the reaction by adding the purified PPAT enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Detection of PRA: The amount of PRA formed can be determined by various methods, including radiolabeling of substrates or by coupling the reaction to subsequent enzymatic steps that produce a detectable product.
-
Inhibition Assay: To determine the inhibitory effect of this compound or Azaserine, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrates. Calculate the IC50 value from the dose-response curve.
dot
References
Alazopeptin: A Comparative Analysis of its Antitumor Activity Across Diverse Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Alazopeptin's antitumor activity, supported by available experimental data. This compound, a tripeptide containing two molecules of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has demonstrated potential as an anticancer agent by targeting the metabolic dependency of tumor cells on glutamine.
This guide synthesizes preclinical data to offer an objective overview of this compound's efficacy in various cancer models, details the experimental methodologies employed in these studies, and visualizes the key mechanisms and workflows.
Quantitative Assessment of Antitumor Efficacy
While comprehensive comparative studies on this compound across a wide range of cancer models are limited in publicly available literature, data on its active component, DON, provides valuable insights into its potential efficacy. The following tables summarize the available quantitative data on the cytotoxic and tumor-inhibiting effects of DON, which is the primary driver of this compound's activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Rat Dermal Fibroblasts | Normal (for toxicity comparison) | 232.5 | [1] |
| Mouse Embryonic Fibroblasts | Normal (for toxicity comparison) | > 1000 | [1] |
Table 1: In Vitro Cytotoxicity of 6-Diazo-5-oxo-L-norleucine (DON). The half-maximal inhibitory concentration (IC50) values of DON in different cell lines. Higher IC50 values in normal cell lines suggest some level of selectivity for cancer cells, a crucial aspect for therapeutic agents.
In Vivo Antitumor Activity
Preclinical studies in animal models are critical for evaluating the therapeutic potential of anticancer compounds. While specific tumor growth inhibition data for this compound is not extensively published, the known activity of glutamine antagonists provides a basis for its expected in vivo efficacy. Prodrug versions of DON have been shown to slow tumor growth and enhance anti-tumor immune responses in preclinical models.[2][3]
Mechanism of Action: Glutamine Antagonism
This compound exerts its antitumor effect by acting as a glutamine antagonist. Glutamine is a crucial amino acid for cancer cells, contributing to energy production, biosynthesis of macromolecules, and redox balance. By mimicking glutamine, the DON components of this compound can inhibit multiple key enzymes involved in glutamine metabolism.[4]
This disruption of glutamine metabolism leads to several downstream effects that collectively inhibit cancer cell growth and survival:
-
Inhibition of Nucleotide and Amino Acid Synthesis: Cancer cells rely on glutamine as a nitrogen donor for the synthesis of nucleotides (the building blocks of DNA and RNA) and other non-essential amino acids.
-
Disruption of the TCA Cycle: Glutamine is a key anaplerotic substrate, meaning it replenishes intermediates in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production.
-
Induction of Oxidative Stress: Glutamine metabolism is linked to the production of antioxidants like glutathione. Inhibiting this pathway can lead to an accumulation of reactive oxygen species (ROS) and induce oxidative stress, which can trigger cell death.
-
Modulation of the Tumor Microenvironment: Glutamine antagonism can alter the tumor microenvironment, making it less hospitable for tumor growth and potentially enhancing the efficacy of immunotherapies.
References
- 1. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine Supplementation as an Anticancer Strategy: A Potential Therapeutic Alternative to the Convention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. Glutamine Blockers — Keto4Cancer LowCarbMD [keto4cancer.com]
Alazopeptin and Other Microbial Agents: A Comparative Guide to Antitrypanosomal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alazopeptin with other microbial-derived agents that have demonstrated activity against Trypanosoma species, the causative agents of African trypanosomiasis (sleeping sickness) and Chagas disease. The information presented is intended to support research and development efforts for new, effective chemotherapies against these neglected tropical diseases.
Introduction
Trypanosomal infections remain a significant global health challenge, with current treatments hampered by toxicity, complex administration schedules, and increasing parasite resistance.[1][2][3][4] Natural products, particularly those from microbial sources, represent a vast and promising reservoir of novel chemical scaffolds for antitrypanosomal drug discovery.[5]
This compound, a tripeptide antibiotic produced by Streptomyces, consists of one molecule of alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON). It has demonstrated moderate antitrypanosomal characteristics. This guide compares its activity with other microbial agents, including nucleoside antibiotics like ascamycin, formycin B, and nucleocidin, which interfere with nucleic acid or protein synthesis.
Comparative In Vitro Activity
The following table summarizes the in vitro antitrypanosomal activity of this compound and other selected microbial agents against various Trypanosoma species. The 50% inhibitory concentration (IC50) is a key metric for potency, while the selectivity index (SI) provides a measure of the agent's specificity for the parasite over mammalian cells.
| Compound | Microbial Source | Target Organism | IC50 (µg/mL) | IC50 (µM) | Cytotoxicity (IC50 in µg/mL) | Selectivity Index (SI) | Reference |
| This compound | Streptomyces griseoplanus | T. b. brucei | 2.5 | 8.8 | >100 (L6 cells) | >40 | |
| Ascamycin | Streptomyces sp. | T. equiperdum | 0.0015 | 0.003 | - | - | |
| Dealanylascamycin | Streptomyces sp. | T. equiperdum | 0.0003 | 0.0007 | - | - | |
| Formycin B | Nocardia interforma | T. cruzi | 0.1 | 0.37 | - | - | |
| Nucleocidin | Streptomyces calvus | T. equiperdum | 0.02 | 0.04 | - | - | |
| Leucinostatin A | Paecilomyces lilacinus | T. b. rhodesiense | 0.004 | 0.003 | 0.28 (L6 cells) | 70 | |
| Leucinostatin B | Paecilomyces lilacinus | T. b. rhodesiense | 0.015 | 0.012 | 1.1 (L6 cells) | 73.3 |
Note: IC50 values may vary based on the specific parasite strain and experimental conditions used. The Selectivity Index (SI) is calculated as the ratio of the IC50 value for a mammalian cell line to the IC50 value for the trypanosome.
Mechanisms of Action & Biosynthesis
Understanding the mechanism of action is critical for drug development. This compound's activity is linked to the diazo moiety of its DON components, which are known glutamine antagonists that disrupt metabolic pathways. Other microbial agents, particularly nucleoside antibiotics, function by inhibiting essential parasite processes like protein synthesis.
This compound Biosynthesis Pathway
The biosynthesis of this compound from lysine is a complex enzymatic process. The key component, 6-diazo-5-oxo-L-norleucine (DON), is synthesized from lysine by three enzymes and then converted to this compound by five additional enzymes and a carrier protein. A crucial step is the diazotization catalyzed by the transmembrane protein AzpL.
Caption: Biosynthetic pathway of this compound from L-Lysine.
Mechanism of Action: Nucleoside Antibiotics
Several potent microbial antitrypanosomal agents are nucleoside antibiotics. These compounds act as metabolic impostors, disrupting vital cellular processes.
-
Ascamycin/Dealanylascamycin: Ascamycin itself shows selective toxicity. Its activity depends on the presence of a surface-level aminopeptidase in the target organism, which cleaves an alanine group to produce the active form, dealanylascamycin. Dealanylascamycin exhibits broad-spectrum activity and is a potent inhibitor of protein synthesis.
-
Nucleocidin: This fluorinated nucleoside antibiotic is a powerful and irreversible inhibitor of protein synthesis. Its mechanism involves preventing the formation of peptide bonds on the ribosome.
-
Formycin B: As an analog of inosine, Formycin B is metabolized by trypanosomal enzymes and incorporated into RNA, leading to the inhibition of protein synthesis. It also affects other metabolic pathways within the parasite.
Caption: General mechanism of action for select nucleoside antibiotics.
Experimental Protocols
Standardized protocols are essential for comparing the efficacy of different compounds. Below are representative methodologies for in vitro antitrypanosomal screening.
In Vitro Antitrypanosomal Activity Assay
This protocol is a generalized method for determining the IC50 value of a compound against bloodstream forms of Trypanosoma brucei.
-
Parasite Culturing: Trypanosoma brucei brucei trypomastigotes are cultured in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal calf serum and other necessary components at 37°C in a 5% CO2 incubator.
-
Assay Setup:
-
A 2-day old parasite culture in the exponential growth phase is diluted to a final concentration of approximately 5,000 parasites/mL.
-
The test compounds are serially diluted in the culture medium.
-
In a 96-well microplate, 196 µL of the parasite culture is added to each well, followed by 4 µL of the diluted test compound. The final solvent concentration (e.g., DMSO) should not exceed 0.5%.
-
Control wells containing parasites with no compound and a reference drug (e.g., Pentamidine) are included.
-
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 environment.
-
Viability Assessment:
-
After the initial incubation, 20 µL of a resazurin-based solution is added to each well.
-
The plates are incubated for an additional 24 hours.
-
Viable parasites metabolize resazurin (blue) into the fluorescent product resorufin (pink).
-
Fluorescence is measured using a plate reader (excitation ~560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Fluorescence readings are converted to percentage of parasite viability relative to the untreated control wells.
-
IC50 values are determined by plotting the percent viability against the logarithm of the compound concentration and performing a non-linear regression analysis.
-
Cytotoxicity Assay Against Mammalian Cells
This protocol assesses the toxicity of the compounds against a mammalian cell line (e.g., L6 or HeLa cells) to determine the selectivity index.
-
Cell Culturing: Mammalian cells are cultured in an appropriate medium (e.g., RPMI) under standard conditions (37°C, 5% CO2).
-
Assay Setup:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 2.5 x 10^5 cells/mL) and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
-
Incubation: Plates are incubated for 48-72 hours.
-
Viability Assessment: Cell viability is determined using the same resazurin-based method described above.
-
Data Analysis: The IC50 for the mammalian cell line is calculated. The Selectivity Index (SI) is then determined by dividing the mammalian cell IC50 by the parasite IC50.
Workflow for Antitrypanosomal Drug Screening
The process of screening and identifying lead compounds involves multiple stages, from initial high-throughput screening to more detailed dose-response and cytotoxicity analyses.
Caption: A generalized workflow for in vitro screening of antitrypanosomal compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Natural Products as a Source for Antileishmanial and Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitrypanosomal Activities of Tryptanthrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products to anti-trypanosomal drugs: an overview of new drug prototypes for American Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Alazopeptin's Specificity as an Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alazopeptin, a tripeptide antibiotic composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON), has garnered interest for its antitumor and antitrypanosomal activities. Its mechanism of action is primarily attributed to the glutamine antagonist properties of its DON moieties. This guide provides a comparative analysis of this compound's specificity as an enzyme inhibitor, drawing on available experimental data and placing it in the context of other known glutamine antagonists.
Mechanism of Action: A Glutamine Mimic
This compound exerts its inhibitory effects by mimicking the amino acid L-glutamine. This allows it to target and inhibit a class of enzymes known as glutamine amidotransferases. These enzymes are crucial for various metabolic pathways, as they catalyze the transfer of the amide nitrogen from glutamine to an acceptor molecule, a key step in the biosynthesis of nucleotides (purines and pyrimidines), amino acids, and other essential biomolecules.
The active components of this compound, the two DON molecules, are responsible for this inhibition. DON is a reactive analogue of glutamine that covalently modifies the active site of glutamine-utilizing enzymes, leading to irreversible inhibition.
Comparative Inhibitory Profile
While specific quantitative data on the inhibitory activity of this compound against a broad panel of enzymes is limited in publicly available literature, its activity can be inferred from studies on its active component, DON, and other well-characterized glutamine antagonists like Acivicin and Azaserine. These compounds are known to be competitive inhibitors of various glutamine-utilizing enzymes.
Table 1: Comparative Inhibition of Glutamine-Utilizing Enzymes
| Enzyme Target | Inhibitor | Organism/Cell Line | IC50 / Ki | Inhibition Type |
| CTP Synthetase | Acivicin | Hepatoma | Rapid inactivation | Irreversible |
| Carbamoyl-Phosphate Synthetase II | Acivicin | Hepatoma | Rapid inactivation | Irreversible |
| Amidophosphoribosyltransferase | Acivicin | Hepatoma | Rapid inactivation | Irreversible |
| γ-Glutamyl Transpeptidase | Acivicin | Human Keratinocytes | Inhibition observed | - |
| Anthranilate Synthase | Azaserine | - | Competitive | - |
| Anthranilate Synthase | Acivicin | - | Competitive | - |
The data indicates that glutamine antagonists like Acivicin are potent inhibitors of key enzymes in nucleotide biosynthesis. For instance, a single injection of Acivicin in rats with hepatoma led to a rapid and significant decrease in the activities of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase[1]. Both Acivicin and Azaserine act as competitive inhibitors for glutamine-utilizing enzymes involved in purine and pyrimidine biosynthesis[2].
Signaling Pathways and Experimental Workflows
To understand the broader impact of this compound and other glutamine antagonists, it is essential to visualize their effect on metabolic pathways.
The experimental workflow for evaluating the inhibitory potential of compounds like this compound typically involves a series of in vitro enzyme assays.
Experimental Protocols
While a specific, detailed protocol for this compound enzyme inhibition assays is not available in the searched literature, a general protocol for determining the half-maximal inhibitory concentration (IC50) of a drug on adherent cells using an MTT assay can be adapted. This provides a framework for assessing the cytotoxic effects resulting from enzyme inhibition.
Protocol: Determining the IC50 of a Drug on Adherent Cells Using MTT Assay
1. Materials and Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Drug to be tested (e.g., this compound)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Trypsin-EDTA
-
Microplate reader
2. Cell Seeding:
-
Harvest logarithmically growing cells using trypsin.
-
Resuspend cells in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
3. Drug Treatment:
-
Prepare a stock solution of the test drug in DMSO.
-
Perform serial dilutions of the drug in culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with DMSO) and a positive control with a known inhibitor if available.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve.
Conclusion and Future Directions
This compound's inhibitory activity is conferred by its DON components, which act as glutamine antagonists, targeting a range of glutamine-utilizing enzymes essential for cellular proliferation. While direct comparative data for this compound is scarce, its mechanism is analogous to other well-studied glutamine antagonists like Acivicin and Azaserine.
Future research should focus on detailed enzymatic assays to determine the specific IC50 and Ki values of this compound against a panel of purified glutamine amidotransferases. Such studies would provide a clearer understanding of its inhibitory specificity and potency compared to DON alone and other glutamine antagonists. This information is critical for its potential development as a therapeutic agent and for understanding its precise molecular targets.
References
A Head-to-Head Comparison of Alazopeptin and Other Tripeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a continuous search for novel antibiotics with diverse mechanisms of action. Tripeptide antibiotics, a class of peptides composed of three amino acid residues, represent a promising area of research. This guide provides a head-to-head comparison of Alazopeptin, a unique tripeptide with antitumor and antimicrobial properties, and other notable tripeptide antibiotics. The comparison focuses on their mechanisms of action, antimicrobial spectrum, and available experimental data.
Introduction to this compound and Tripeptide Antibiotics
This compound is a tripeptide antibiotic composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON), a glutamine analog.[1] Initially investigated for its antitumor properties, this compound has also demonstrated antibacterial and antitubercular activities. Its unique structure, particularly the presence of DON, is central to its biological activity.
Other tripeptide antibiotics encompass a diverse group of molecules with varied structures and mechanisms of action. Many of these are known to target essential bacterial processes, such as cell wall synthesis or protein synthesis, while others disrupt the integrity of the bacterial cell membrane.
Mechanism of Action: A Tale of Two Strategies
A key differentiator among tripeptide antibiotics is their mechanism of action. This compound employs a targeted enzymatic inhibition strategy, while many other antimicrobial peptides, including some tripeptides, utilize a membrane disruption mechanism.
This compound: Inhibition of Glutamine Amidotransferases
The antimicrobial activity of this compound is attributed to its constituent, 6-diazo-5-oxo-L-norleucine (DON). As a glutamine analog, DON acts as an antagonist and irreversibly inhibits a class of enzymes known as glutamine amidotransferases. These enzymes are crucial for various metabolic pathways in bacteria, including the biosynthesis of purines, pyrimidines, and some amino acids. By blocking these essential pathways, this compound effectively halts bacterial growth.
Figure 1. Signaling pathway of this compound's antimicrobial action.
Other Tripeptide Antibiotics: Diverse Mechanisms
In contrast to this compound's specific enzymatic inhibition, many other antimicrobial peptides, including some tripeptides, exert their effects through non-specific mechanisms, primarily by disrupting the bacterial cell membrane. These peptides are often cationic and amphipathic, allowing them to preferentially interact with and permeabilize the negatively charged bacterial membranes, leading to cell lysis and death.
Other mechanisms employed by peptide antibiotics include the inhibition of cell wall synthesis, protein synthesis, and nucleic acid synthesis.
Antimicrobial Spectrum: A Comparative Overview
While specific quantitative data for this compound's antimicrobial activity is limited in publicly available literature, its mechanism of action suggests it would have a broad spectrum of activity against bacteria that rely on the targeted glutamine-dependent pathways.
For comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various other antimicrobial peptides, including tripeptides, against common Gram-positive and Gram-negative bacteria. The lack of published MIC data for this compound is a significant gap in the current understanding of its full potential as an antimicrobial agent.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Antimicrobial Peptides against Gram-Positive Bacteria
| Antibiotic/Peptide | Staphylococcus aureus (µg/mL) | Enterococcus faecalis (µg/mL) | Reference |
| Fmoc-(kkY)3K | 31.25 | Not Reported | [2] |
| RP556 | Not Reported | High Activity | [3] |
| Tet213 | >30 | Not Reported | [4] |
| Bacteriocins (from L. plantarum) | >30 | Not Reported | [4] |
| Cap18 | >128 | 64 | |
| Melittin | 8 | 8 |
Table 2: Minimum Inhibitory Concentration (MIC) of Various Antimicrobial Peptides against Gram-Negative Bacteria
| Antibiotic/Peptide | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Reference |
| Fmoc-(kkY)3K | 62.5 | 125 | |
| RP556 | High Activity | High Activity | |
| Tet213 | >30 | >30 | |
| Bacteriocins (from L. plantarum) | >30 | >30 | |
| Cap18 | 4 | 4 | |
| Cecropin P1 | 1 | 128 |
Experimental Protocols
The determination of the antimicrobial activity of antibiotics like this compound and other tripeptides is crucial for their evaluation. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final desired inoculum concentration.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
Figure 2. Experimental workflow for MIC determination.
Glutamine Amidotransferase Inhibition Assay
To specifically assess the mechanism of action of glutamine antagonists like this compound, an in vitro enzyme inhibition assay can be performed.
Protocol:
-
Enzyme and Substrate Preparation: Purified glutamine amidotransferase and its substrates (glutamine and the acceptor molecule) are prepared in a suitable buffer.
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or DON).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates.
-
Measurement of Activity: The enzyme activity is measured by monitoring the formation of the product over time, often using a spectrophotometric method.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.
Figure 3. Logical relationship in an enzyme inhibition assay.
Conclusion and Future Directions
This compound presents an intriguing profile as a tripeptide antibiotic due to its unique mechanism of action targeting glutamine amidotransferases. This mode of action is distinct from many other peptide antibiotics that primarily disrupt bacterial membranes. However, a significant knowledge gap exists regarding its quantitative antimicrobial efficacy. Future research should prioritize the determination of this compound's MIC values against a broad panel of clinically relevant bacteria to fully assess its potential as a therapeutic agent. A direct, quantitative comparison with other tripeptide antibiotics will only be possible once this crucial data becomes available. Further investigation into its in vivo efficacy and safety profile will also be essential for its development as a viable antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Evaluation of Existing and Rationally Designed Novel Antimicrobial Peptides for Treatment of Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of antibacterial effects between antimicrobial peptide and bacteriocins isolated from Lactobacillus plantarum on three common pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Alazopeptin Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to confirm the cellular target engagement of Alazopeptin, a glutamine antagonist with antitumor properties. Due to the limited availability of direct experimental data for this compound, this guide will leverage data from its close structural and functional analog, 6-diazo-5-oxo-L-norleucine (DON), as a proxy. This compound, a tripeptide containing two molecules of DON, is known to covalently inhibit glutamine-utilizing enzymes, making the confirmation of target engagement a critical step in understanding its mechanism of action and in the development of related therapeutics.[1]
This guide will compare established and emerging techniques for confirming target engagement, present available quantitative data for this compound/DON and its alternatives, provide detailed experimental protocols, and visualize key concepts using diagrams.
Comparison of Target Engagement Confirmation Methods
Confirming that a drug binds to its intended target within the complex environment of a living cell is a cornerstone of drug discovery. For covalent inhibitors like this compound, this is particularly crucial. Below is a comparison of key methodologies.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. This shift is detected by quantifying the soluble protein fraction after heat treatment.[2][3][4][5] | Label-free, applicable to native proteins in intact cells, can be adapted for high-throughput screening. | Not all protein-ligand interactions result in a significant thermal shift. Requires specific antibodies or mass spectrometry for detection. | Low to High |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of specific enzyme families. Target engagement by an inhibitor is measured by the reduction in probe labeling. | Provides a direct measure of enzyme activity, can profile entire enzyme families simultaneously, and can be used for target discovery. | Requires the synthesis of specific chemical probes, may not be applicable to all enzyme classes. | Moderate to High |
| Quantitative Mass Spectrometry-based Proteomics | Measures changes in protein abundance or post-translational modifications upon drug treatment to infer target engagement and downstream effects. | Unbiased, proteome-wide analysis, can identify off-target effects and downstream pathway modulation. | Indirect measure of target engagement, complex data analysis, can be resource-intensive. | High |
| Reporter Assays | Genetically engineered cells express a reporter gene (e.g., luciferase) linked to the target protein's activity or a downstream signaling event. | High-throughput, sensitive, provides a functional readout of target engagement. | Requires genetic modification of cells, indirect measure of binding, susceptible to artifacts. | High |
Quantitative Data Comparison: this compound/DON and Alternatives
Here, we present a summary of available quantitative data for the glutamine antagonist DON (as a proxy for this compound) and alternative inhibitors targeting glutamine metabolism, specifically glutaminase (GLS) and γ-glutamyl transpeptidase (GGT).
| Compound | Target(s) | Assay Type | Cell Line | IC50 / Ki | Reference |
| 6-Diazo-5-oxo-L-norleucine (DON) | Glutaminase (cKGA) | Enzymatic Assay | - | ~1 mM (IC50) | |
| 6-Diazo-5-oxo-L-norleucine (DON) | γ-Glutamyl Transpeptidase 1 (hGGT1) | Enzymatic Assay | - | 2.7 ± 0.7 mM (Ki) | |
| 6-Diazo-5-oxo-L-norleucine (DON) | Cell Proliferation | Cell-based Assay | Rat dermal fibroblasts | 232.5 µM (IC50) | |
| CB-839 (Telaglenastat) | Glutaminase 1 (GLS1) | Enzymatic Assay | Recombinant human GAC | 24 nM (IC50) | |
| CB-839 (Telaglenastat) | Cell Proliferation | Cell-based Assay | HCC-1806 (TNBC) | ~10 nM (IC50) | |
| OU749 | γ-Glutamyl Transpeptidase (hGGT) | Enzymatic Assay (GSH hydrolysis) | - | Data not provided as IC50, but shown to be an effective uncompetitive inhibitor. |
Visualizing Target Engagement Workflows and Pathways
Signaling Pathway of Glutamine Metabolism Inhibition
Caption: Inhibition of key enzymes in glutamine metabolism by this compound/DON, CB-839, and GGT inhibitors.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for performing a Cellular Thermal Shift Assay (CETSA).
Experimental Workflow for Activity-Based Protein Profiling (ABPP)
Caption: General workflow for competitive Activity-Based Protein Profiling (ABPP).
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure and should be optimized for the specific target and cell line.
1. Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heating Step:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes), followed by cooling to room temperature.
3. Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
4. Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the abundance of the target protein in each sample by Western blotting using a specific antibody or by quantitative mass spectrometry.
5. Data Analysis:
-
Quantify the band intensities from the Western blot or the peptide intensities from the mass spectrometry data.
-
Normalize the data to the lowest temperature point for each condition.
-
Plot the normalized soluble protein fraction against the temperature to generate a melt curve.
-
The shift in the melting temperature (ΔTm) between the vehicle- and this compound-treated samples indicates target engagement.
Activity-Based Protein Profiling (ABPP) Protocol
This protocol describes a competitive ABPP experiment to assess the inhibition of target enzymes by this compound.
1. Lysate Preparation and Inhibitor Incubation:
-
Prepare a cell lysate from the desired cell line.
-
Aliquot the lysate and incubate with a range of concentrations of this compound or vehicle control for a specific time (e.g., 30 minutes) at room temperature or 37°C.
2. Probe Labeling:
-
Add a broad-spectrum activity-based probe targeting the enzyme class of interest (e.g., a glutamine-reactive probe) to each lysate.
-
Incubate for a defined period to allow for covalent labeling of the active enzymes that were not inhibited by this compound.
3. Sample Preparation for Analysis:
-
Quench the labeling reaction by adding SDS-PAGE sample buffer.
-
For visualization by fluorescence, no further processing is needed.
-
For identification by mass spectrometry, the probe-labeled proteins can be enriched, for example, by using a biotinylated probe and streptavidin beads.
4. Analysis:
-
Gel-based: Separate the proteins by SDS-PAGE and visualize the probe-labeled proteins using a fluorescence scanner. A decrease in the fluorescence intensity of a band in the this compound-treated samples compared to the control indicates inhibition of that enzyme.
-
Mass Spectrometry-based: After enrichment, digest the proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the probe-labeled proteins.
5. Data Analysis:
-
For gel-based analysis, quantify the band intensities to determine the IC50 of this compound for each labeled enzyme.
-
For mass spectrometry-based analysis, compare the spectral counts or peptide intensities between the treated and control samples to identify the targets of this compound and assess the extent of inhibition.
Conclusion
Confirming the cellular target engagement of this compound is essential for its development as a therapeutic agent. While direct experimental data for this compound remains scarce, the methodologies described in this guide, particularly CETSA and ABPP, provide robust frameworks for its investigation. The data available for the closely related compound DON strongly suggests that this compound acts as a covalent inhibitor of multiple glutamine-utilizing enzymes. By applying the detailed protocols outlined here, researchers can generate the necessary data to definitively identify the cellular targets of this compound, quantify its engagement with these targets, and compare its efficacy to alternative inhibitors. This will ultimately pave the way for a more complete understanding of its mechanism of action and facilitate its translation into clinical applications.
References
- 1. Complete Biosynthetic Pathway of this compound, a Tripeptide Consisting of Two Molecules of 6-Diazo-5-oxo-l-norleucine and One Molecule of Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Use for CETSA: Monitoring Innate Immune Receptor Stability via Post-Translational Modification by OGT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
Alazopeptin vs. Doxorubicin: A Comparative Guide to Two Potent Streptomyces-Derived Anticancer Agents
An in-depth analysis of the biochemical properties, mechanisms of action, and cytotoxic profiles of Alazopeptin and Doxorubicin, two notable secondary metabolites produced by Streptomyces species. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data to inform future research and therapeutic strategies.
The genus Streptomyces is a prolific source of bioactive secondary metabolites, yielding a significant number of clinically important drugs, including many anticancer agents. This guide focuses on a comparative literature review of two such compounds: this compound and Doxorubicin. While both originate from Streptomyces, their mechanisms of action and cytotoxic profiles exhibit distinct characteristics. This compound, a tripeptide containing two molecules of 6-diazo-5-oxo-L-norleucine (DON), functions as a glutamine antagonist, disrupting cellular metabolism.[1][2] Doxorubicin, a well-established anthracycline antibiotic, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[3][4]
Quantitative Comparison of Cytotoxicity
The antitumor activity of this compound and Doxorubicin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. While direct comparative studies are limited, the available data allows for an indirect assessment of their potency.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound (as DON) | L1210 (Mouse Leukemia) | Data suggests potent inhibition, but specific IC50 not provided.[1] | |
| Neuroblastoma Cell Lines | Effective metabolic inhibitor. | ||
| Ewing's Sarcoma Cell Lines | Effective metabolic inhibitor. | ||
| Chinese Hamster Ovary (CHO) cells | Chromosomal aberrations observed at 0.1712 µg/mL to 1712 µg/mL. | ||
| Doxorubicin | A549 (Lung Cancer) | > 20 µM | |
| BFTC-905 (Bladder Cancer) | 2.26 ± 0.29 µM | ||
| HeLa (Cervical Cancer) | 2.92 ± 0.57 µM | ||
| HepG2 (Liver Cancer) | 12.18 ± 1.89 µM | ||
| MCF-7 (Breast Cancer) | 2.50 ± 1.76 µM | ||
| M21 (Skin Melanoma) | 2.77 ± 0.20 µM | ||
| TCCSUP (Bladder Cancer) | 12.55 ± 1.47 µM | ||
| UMUC-3 (Bladder Cancer) | 5.15 ± 1.17 µM | ||
| HCT116 (Colon Cancer) | 24.30 µg/ml | ||
| PC3 (Prostate Cancer) | 2.64 µg/ml |
Mechanism of Action and Signaling Pathways
The anticancer effects of this compound and Doxorubicin are mediated through distinct molecular mechanisms, leading to the induction of apoptosis and inhibition of cell proliferation.
This compound: The Glutamine Antagonist
This compound's primary mechanism of action is the inhibition of glutamine-dependent enzymes. Its active moiety, 6-diazo-5-oxo-L-norleucine (DON), is a structural analog of glutamine and acts as a potent irreversible inhibitor of several enzymes involved in nucleotide and amino acid biosynthesis. This disruption of cellular metabolism leads to nutrient deprivation, cell stress, and ultimately apoptosis.
Key enzymatic targets of DON include:
-
Glutaminase (GLS): Converts glutamine to glutamate.
-
CTP Synthetase: Involved in pyrimidine biosynthesis.
-
GMP Synthetase: Involved in purine biosynthesis.
-
N-formylglycineamidine ribotide (FGAM) synthetase: Involved in de novo purine biosynthesis.
The inhibition of these crucial metabolic pathways by this compound is thought to trigger the intrinsic apoptosis pathway. Glutamine deprivation has been shown to induce the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent programmed cell death.
Caption: this compound's mechanism of action.
Doxorubicin: The DNA Damaging Agent
Doxorubicin is a well-characterized anticancer drug with a multi-faceted mechanism of action. It is known to:
-
Intercalate into DNA: The planar structure of Doxorubicin allows it to insert between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.
-
Inhibit Topoisomerase II: Doxorubicin stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks.
-
Generate Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, producing free radicals that damage cellular components.
This extensive cellular damage triggers a robust DNA damage response, often involving the p53 tumor suppressor protein. Activation of p53 can lead to cell cycle arrest and the induction of apoptosis through the intrinsic pathway, involving the B-cell lymphoma 2 (Bcl-2) family of proteins and the release of cytochrome c from the mitochondria. Doxorubicin has also been shown to induce apoptosis through the TGF-beta signaling pathway in some cancer types.
Caption: Doxorubicin's mechanism of action.
Experimental Protocols
The evaluation of the cytotoxic activity of these Streptomyces metabolites typically involves a series of in vitro assays. The following is a generalized protocol for the MTT assay, a common method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Doxorubicin, etc.) in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
-
Conclusion
This compound and Doxorubicin exemplify the diverse and potent anticancer activities of metabolites derived from Streptomyces. This compound's unique mechanism as a glutamine antagonist highlights the potential of targeting cancer cell metabolism as a therapeutic strategy. In contrast, Doxorubicin remains a cornerstone of chemotherapy due to its potent DNA-damaging effects. This comparative guide underscores the importance of continued research into natural products for the discovery of novel anticancer agents with diverse mechanisms of action. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential therapeutic applications of these and other Streptomyces metabolites.
References
Safety Operating Guide
Navigating the Safe Disposal of Alazopeptin in a Laboratory Setting
The proper disposal of Alazopeptin, an antibiotic with antitumor and anti-trypanosomal activity, is critical for ensuring laboratory safety and environmental protection.[1] As an antineoplastic agent, this compound should be managed as a hazardous chemical waste, following stringent protocols to mitigate risks to researchers and the environment.[2] Adherence to institutional guidelines and local regulations, in conjunction with federal mandates like the Resource Conservation and Recovery Act (RCRA), is paramount.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is essential to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, researchers should treat this compound as a hazardous substance.
Personal Protective Equipment (PPE): Standard laboratory PPE is required when handling this compound in any form. This includes:
-
A lab coat
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (e.g., nitrile)
General Handling Precautions:
-
Avoid generating dust when handling the solid form.[3]
-
Use this compound within a chemical fume hood to minimize inhalation exposure.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Step-by-Step Disposal Procedures
The disposal of this compound and associated materials must be conducted in a manner that prevents release into the environment and complies with hazardous waste regulations. Do not dispose of this compound down the drain or in regular trash.
1. Disposal of Unused or Surplus Solid this compound:
-
Containerization: Keep the surplus this compound in its original, clearly labeled container. If the original container is not available, use a new, compatible container with a secure screw-top lid.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Antineoplastic"), and the date the container was designated as waste.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel. Ensure it is segregated from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.
2. Disposal of this compound Solutions:
-
Collection: Collect all aqueous and solvent-based solutions containing this compound as hazardous chemical waste.
-
Containerization: Use a compatible, leak-proof container with a secure lid. Do not mix different types of waste solutions unless explicitly permitted by your EHS office.
-
Labeling: Clearly label the waste container with a "Hazardous Waste" label, listing all chemical components by percentage or volume, including solvents.
-
Storage and Pickup: Store the container in the SAA and arrange for EHS pickup.
3. Disposal of Contaminated Labware and PPE:
-
Sharps: Any sharps (needles, scalpels, contaminated glass) must be placed in a designated, puncture-proof sharps container labeled for "Chemically Contaminated Sharps" or "Cytotoxic Sharps Waste."
-
Non-Sharps: Disposable items such as gloves, pipette tips, and bench paper that are contaminated with this compound should be collected in a designated container for chemically contaminated solid waste. This is often a plastic bag or drum specifically for this waste stream. Never use standard biohazard or trash bags.
-
Empty Containers: Empty this compound containers should be rinsed three times with a suitable solvent. The rinsate must be collected as hazardous chemical waste. After rinsing, deface the original label and dispose of the container as regular solid waste or according to institutional policy.
4. Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.
-
Collect: Carefully collect the absorbent material and any contaminated debris into a sealed, compatible container.
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste for EHS pickup.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as contaminated waste.
Hazardous Waste Storage Limits
Labs generating hazardous waste must comply with storage limits within their Satellite Accumulation Areas (SAAs).
| Waste Category | Maximum Volume in SAA | Time Limit |
| Hazardous Waste (General) | 55 gallons | Up to 12 months (or until full) |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Up to 12 months (or until limit reached) |
Data sourced from general laboratory waste guidelines. This compound's specific classification (e.g., P-listed) should be confirmed with an SDS or EHS office.
Experimental Protocol: Glycine Transport Inhibition Assay
While disposal itself is a procedural safety measure rather than an experiment, this compound's use in research, such as in assays to study its biological activity, generates the waste that requires disposal. The following is a representative protocol for an assay where this compound might be used.
Objective: To determine the inhibitory effect of this compound on a specific biological process, such as amino acid transport in a cell line.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., a cancer cell line for antineoplastic studies) in appropriate media and conditions until they reach the desired confluence in a multi-well plate.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a series of dilutions to test a range of concentrations.
-
Treatment: Remove the culture medium from the cells and wash with a buffered saline solution. Add the various concentrations of this compound solutions to the wells. Include appropriate positive and negative controls.
-
Incubation: Incubate the cells with this compound for a predetermined period.
-
Assay: Following incubation, perform the assay to measure the effect of this compound. For a transport assay, this might involve adding a radiolabeled amino acid (like glycine) and measuring its uptake by the cells using a scintillation counter.
-
Data Analysis: Quantify the results and calculate metrics such as the IC50 value, which represents the concentration of this compound required to inhibit the biological process by 50%.
-
Waste Collection: Throughout this process, all solutions containing this compound and all contaminated labware (pipette tips, plates, etc.) must be collected and disposed of as hazardous chemical waste according to the procedures outlined above.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
